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Chromium(III) acetate hydroxide

Cat. No.: B12062257
M. Wt: 612.38 g/mol
InChI Key: XYQQGESWGNLKIO-UHFFFAOYSA-N
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Description

Chromium(III) acetate hydroxide is a non-ionic coordination complex appearing as a blue, odorless, water-soluble powder with a chemical formula often represented as Cr₃(OH)₂(CH₃COO)₇ and a molecular weight of 603.31 g/mol . Its structure is characterized as a polynuclear complex, specifically a tetramer of binuclear units linked by acetate and hydroxide ligands, which contributes to its kinetic robustness . This compound is highly soluble in water (675 g/L at 20°C) but insoluble in acetone . In research and industrial contexts, it serves several specialized applications. It is employed as a catalyst in organic synthesis, such as in the glycidol-fatty acid reaction for the synthesis of monoacylglycerols . It is also used to dehalogenate organic compounds and as an oxygen scrubber in the polymer industry . Furthermore, it finds application in the fields of dyeing, photographic emulsions, and tanning . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H32Cr3O16 B12062257 Chromium(III) acetate hydroxide

Properties

Molecular Formula

C14H32Cr3O16

Molecular Weight

612.38 g/mol

IUPAC Name

acetic acid;chromium;dihydrate

InChI

InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2

InChI Key

XYQQGESWGNLKIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr]

Origin of Product

United States

Foundational & Exploratory

Chromium(III) acetate hydroxide chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic chromium(III) acetate (B1210297), often referred to as chromium(III) acetate hydroxide (B78521), is a coordination complex that has garnered significant interest in various scientific fields. Its unique trinuclear structure and reactivity make it a subject of study in inorganic chemistry, materials science, and increasingly, in biomedical research. This technical guide provides a comprehensive overview of the chemical formula, structure, synthesis, characterization, and potential applications of basic chromium(III) acetate, with a focus on its relevance to researchers and professionals in drug development.

Chemical Formula and Structure

Contrary to simpler representations, the core of what is commonly known as chromium(III) acetate hydroxide is a trinuclear oxo-centered cation. The widely accepted chemical formula for this complex cation is [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ .[1][2] This cation consists of three chromium(III) ions arranged in an equilateral triangle, bridged by a central oxygen atom (a µ₃-oxo bridge).[1] Six acetate groups further bridge the chromium ions in a µ₂-fashion. Each chromium atom is octahedrally coordinated to the central oxygen, four oxygen atoms from the bridging acetate ligands, and one water molecule.[3]

The overall compound includes a counter-anion to balance the positive charge of the cation. A common, well-characterized salt is the chloride, with the formula [Cr₃O(CH₃COO)₆(H₂O)₃]Cl·6H₂O .[1][3] The presence of different anions and varying degrees of hydration can lead to different chemical formulas reported in the literature, which has sometimes caused confusion.

The structural arrangement of the [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ cation is a key feature that dictates its chemical and physical properties. The Cr-O-Cr bond angles and distances within the cluster are crucial for its stability and electronic properties.

Crystallographic Data

The crystal structure of basic chromium(III) acetate has been determined by X-ray diffraction. The following table summarizes key crystallographic parameters for [Cr₃O(CH₃COO)₆(H₂O)₃]Cl·6H₂O.

ParameterValueReference
Crystal SystemOrthorhombic[3]
Space GroupP2₁2₁2[4]
a (Å)13.15[5]
b (Å)8.55[5]
c (Å)13.94[5]
β (°)117.0[5]
Z4[4]

Synthesis and Purification

The synthesis of basic chromium(III) acetate generally involves the reaction of a chromium(III) salt with acetic acid. A common laboratory-scale preparation is outlined below.

Experimental Protocol: Synthesis of [Cr₃O(CH₃COO)₆(H₂O)₃]Cl

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Glacial acetic acid (CH₃COOH)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve chromium(III) chloride hexahydrate in deionized water.

  • Add a solution of sodium acetate in water to the chromium(III) chloride solution with stirring.

  • To the resulting solution, add glacial acetic acid.

  • The mixture is then heated under reflux for several hours. The color of the solution will typically change to a deep green.

  • After reflux, the solution is cooled to room temperature, and the product is precipitated by the addition of ethanol.

  • The crude product is collected by filtration, washed with ethanol, and then diethyl ether.

  • Recrystallization can be performed by dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly. Dark green crystals of [Cr₃O(CH₃COO)₆(H₂O)₃]Cl are obtained.

Logical Workflow for Synthesis:

Synthesis_Workflow start Start dissolve_crcl3 Dissolve CrCl3·6H2O in water start->dissolve_crcl3 add_naoac Add aqueous NaOAc solution dissolve_crcl3->add_naoac add_hoac Add glacial acetic acid add_naoac->add_hoac reflux Heat under reflux add_hoac->reflux cool Cool to room temperature reflux->cool precipitate Precipitate with ethanol cool->precipitate filter_wash Filter and wash precipitate->filter_wash recrystallize Recrystallize from hot water filter_wash->recrystallize end End recrystallize->end

Synthesis workflow for [Cr₃O(CH₃COO)₆(H₂O)₃]Cl.

Characterization

A combination of spectroscopic and analytical techniques is employed to characterize the structure and purity of basic chromium(III) acetate.

Spectroscopic Characterization

4.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination mode of the acetate ligands. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching vibrations are diagnostic. For the bridging acetate ligands in the [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ cluster, these bands are typically observed in the regions of 1620 cm⁻¹ and 1450 cm⁻¹, respectively.[2] The presence of coordinated water is indicated by a broad O-H stretching band around 3400 cm⁻¹.

4.1.2. UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of the [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ cation in solution displays characteristic absorption bands in the visible region, which are due to d-d transitions of the octahedrally coordinated chromium(III) ions. Typically, two main bands are observed, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions.[6][7]

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the chromium(III) centers, ¹H NMR spectra of the complex exhibit broad signals. However, NMR can still provide information about the structure and dynamics of the complex in solution.[8][9]

Summary of Spectroscopic Data:

TechniqueKey FeatureTypical Wavenumber/WavelengthReference
IR SpectroscopyAsymmetric COO⁻ stretch~1620 cm⁻¹[2]
Symmetric COO⁻ stretch~1450 cm⁻¹[2]
O-H stretch (coordinated H₂O)~3400 cm⁻¹
UV-Vis Spectroscopy⁴A₂g → ⁴T₂g transition~580 nm[6][7]
⁴A₂g → ⁴T₁g transition~440 nm[6][7]

Relevance and Applications in Drug Development

While chromium(III) is an essential trace element involved in glucose metabolism, the therapeutic potential of specific chromium complexes is an active area of research. Basic chromium(III) acetate and related trinuclear complexes are of interest to drug development professionals for several reasons.

Potential as an AMPK Inhibitor

Recent studies have suggested that chromium(III) acetate can act as an inhibitor of AMP-activated protein kinase (AMPK).[10] AMPK is a key regulator of cellular energy homeostasis, and its modulation has therapeutic implications for metabolic diseases such as type 2 diabetes and obesity, as well as in cancer. The inhibitory action of chromium(III) acetate on AMPK phosphorylation suggests a potential mechanism for its observed effects on lipogenesis.[10]

Simplified Signaling Pathway:

AMPK_Inhibition Cr_acetate Chromium(III) Acetate AMPK AMPK Cr_acetate->AMPK pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Lipogenesis Lipogenesis pAMPK->Lipogenesis

Inhibition of AMPK phosphorylation by Chromium(III) Acetate.
Antimicrobial Activity

Coordination complexes of chromium(III) have been investigated for their antimicrobial properties. The chelation of the metal ion with various ligands can enhance the biological activity of both the metal and the ligand. While specific studies on the antimicrobial effects of basic chromium(III) acetate are limited, the broader class of chromium(III) complexes shows promise in this area.

Drug Delivery

The trinuclear cluster structure of basic chromium(III) acetate offers a scaffold that could potentially be functionalized for drug delivery applications. The coordinated water molecules are labile and can be substituted by other ligands, including drug molecules. This could allow for the development of chromium-based drug carriers.

Conclusion

Basic chromium(III) acetate is a structurally complex and scientifically interesting molecule. Its well-defined trinuclear core provides a platform for fundamental studies of magnetism and reactivity. For researchers in drug development, the emerging biological activities of this and related chromium(III) complexes, particularly in the context of metabolic regulation and antimicrobial effects, present new opportunities for therapeutic innovation. Further research is warranted to fully elucidate the mechanisms of action and to explore the potential for developing novel chromium-based therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Basic Chromium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic chromium acetate (B1210297) is a coordination complex with a core structure containing three chromium(III) centers. It belongs to a family of salts characterized by the cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺.[1][2] This trinuclear structure, featuring a central oxo ligand, bridging acetate groups, and coordinated water molecules, is of significant interest in various fields, including catalysis, materials science, and potentially in drug development due to the biological roles of chromium.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and visualizations of its structure and analytical workflows.

Molecular Structure and Chemical Identity

The fundamental structural unit of basic chromium acetate is the trinuclear cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺. In this arrangement, three chromium(III) ions are bridged by a central oxygen atom and six acetate ligands. Each chromium atom is octahedrally coordinated. The anion associated with this cation can vary, with chloride being a common example, leading to the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl.[1][2]

A representation of the core cationic structure is provided below:

G start Start: CrCl₃·6H₂O + Acetic Anhydride + Sodium Acetate reflux Reflux mixture (e.g., 2-3 hours) start->reflux cool Cool to room temperature reflux->cool precipitate Induce precipitation (e.g., add ethanol) cool->precipitate filter Filter the solid product precipitate->filter wash Wash with ethanol and ether filter->wash dry Dry under vacuum wash->dry end End: Basic Chromium Acetate Crystals dry->end G sample Prepare KBr pellet with basic chromium acetate acquire Acquire IR spectrum (e.g., 4000-400 cm⁻¹) sample->acquire analyze Analyze spectrum for key vibrational modes acquire->analyze end Identify characteristic peaks: - O-H (water) - C=O (acetate) - Cr-O analyze->end

References

An In-depth Technical Guide to the Coordination Chemistry of Chromium(III) Acetate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate (B1210297) hydroxide (B78521), often referred to as basic chromium acetate, is a coordination complex that has garnered significant interest in various scientific and industrial fields. Its chemistry is dominated by the presence of a trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1][2] This core structure, where three chromium(III) ions are bridged by a central oxygen atom and six acetate ligands, imparts unique electronic and magnetic properties to the complex.[1][3] This guide provides a comprehensive overview of the coordination chemistry of Chromium(III) acetate hydroxide, focusing on its structure, synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development.

Molecular Structure and Coordination Chemistry

The fundamental structural unit of most this compound compounds is the trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1][2] In this arrangement:

  • Chromium(III) Centers: Three Cr(III) ions are arranged in an approximately equilateral triangle.[3][4] Each chromium ion is in a distorted octahedral coordination environment. The d³ electronic configuration of Cr(III) contributes to the kinetic robustness of the complex.[5]

  • Oxo Bridge: A central oxygen atom (μ₃-oxo) bridges the three chromium ions.[1]

  • Acetate Bridges: Six acetate groups act as bridging ligands, with each acetate spanning two chromium centers.[1]

  • Aqua Ligands: Three water molecules coordinate to the chromium ions, occupying the terminal positions of the coordination spheres.[1]

The overall charge of this cationic cluster is +1, which is balanced by an associated anion, such as chloride or nitrate.[1] The general formula can be represented as [Cr₃O(O₂CCH₃)₆(H₂O)₃]X, where X is a counter-ion. The term "hydroxide" in the common name arises from the basic nature of its aqueous solutions and the potential for hydrolysis reactions.[6][7]

A diagram illustrating the core structure of the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation is provided below.

Core structure of the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation.

Physicochemical Properties

This compound is typically a grayish-green to bluish-green powder.[1][7] Its properties are largely defined by the trinuclear core.

Data Presentation

The following tables summarize key quantitative data for this compound and related complexes.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₄H₂₃Cr₃O₁₆ (for Cr₃(OH)₂(OOCCH₃)₇)[8]
Molecular Weight 603.32 g/mol (for Cr₃(OH)₂(OOCCH₃)₇)[8]
Appearance Grayish-green to bluish-green powder[1]
Solubility in Water Soluble[1]
Basicity (%) 20 - 30[9]

Table 2: Spectroscopic Data

Spectroscopic TechniqueCharacteristic Peaks/Bands (cm⁻¹)InterpretationReference
FTIR ~1600-1580Asymmetric COO⁻ stretching of bridging acetate[8]
~1420-1400Symmetric COO⁻ stretching of bridging acetate[8]
~660Cr-O stretching[10]
UV-Vis ~575 nm (¹A₂g → ⁴T₂g)d-d transition in octahedral Cr(III)[2]
~440 nm (¹A₂g → ⁴T₁g)d-d transition in octahedral Cr(III)[2]

Table 3: Magnetic Properties

PropertyValueConditionsReference
Magnetic Susceptibility (χ) -5104.0 x 10⁻⁶ cm³/molNot specified[1]
J (Cr-Cr coupling constant) -10.1 cm⁻¹High temperature[10]

Table 4: Thermal Analysis Data

TechniqueTemperature Range (°C)ObservationReference
TGA/DSC >400Decomposition to Cr₂O₃[11]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of basic chromium acetate.

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) or Ethanol (B145695) (C₂H₅OH)

  • Concentrated Hydrochloric acid (HCl)

  • Concentrated Ammonia (B1221849) solution (NH₃)

  • Glacial Acetic acid (CH₃COOH)

  • Distilled water

Procedure:

  • Reduction of Cr(VI) to Cr(III):

    • Method A (SO₂): Dissolve 25 g of potassium dichromate in 500 mL of water. Bubble sulfur dioxide gas through the solution until the color changes to a pure green, indicating complete reduction to Cr(III). Boil the solution to remove excess SO₂.

    • Method B (Ethanol): Add the chromium(VI) compound to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid. Then, add 35 mL of ethanol. Boil the solution to remove excess ethanol and acetaldehyde.

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the Cr(III) solution to boiling.

    • Slowly add concentrated ammonia solution with constant stirring until the solution is slightly basic and chromium(III) hydroxide precipitates completely. Avoid a large excess of ammonia.

  • Formation of this compound:

    • Filter the precipitated chromium(III) hydroxide using a Büchner funnel and wash it thoroughly with hot distilled water.

    • Transfer the moist precipitate to an evaporating dish and dissolve it in approximately 100 mL of glacial acetic acid.

    • Carefully evaporate the solution almost to dryness over a small flame with frequent stirring.

    • Dry the resulting crystals in a desiccator.

Characterization Methods

A general workflow for the characterization of synthesized this compound is presented below.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start Starting Materials (Cr(VI) source, reducing agent, acetic acid) synthesis Synthesis Protocol (Reduction, Precipitation, Reaction) start->synthesis product Cr(III) Acetate Hydroxide (Crude Product) synthesis->product purification Recrystallization / Washing product->purification isolation Filtration & Drying purification->isolation purified_product Purified Product isolation->purified_product ftir FTIR Spectroscopy purified_product->ftir uv_vis UV-Vis Spectroscopy purified_product->uv_vis xrd X-ray Diffraction purified_product->xrd tga Thermal Analysis (TGA/DSC) purified_product->tga mag Magnetic Susceptibility purified_product->mag data_analysis Structural Elucidation & Property Determination ftir->data_analysis uv_vis->data_analysis xrd->data_analysis tga->data_analysis mag->data_analysis G cluster_membrane Cell Membrane IR Insulin Receptor Activation Receptor Activation (Phosphorylation) IR->Activation Induces Cr_complex [Cr₃O(OAc)₆]⁺ Cr_complex->IR Binds to Signaling_Cascade Intracellular Signaling Cascade Activation->Signaling_Cascade Initiates GLUT4 GLUT4 Translocation Signaling_Cascade->GLUT4 Leads to Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Results in

References

Solubility of Chromium(III) acetate hydroxide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Chromium(III) Acetate (B1210297) Hydroxide (B78521)

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application. This technical guide provides a detailed overview of the solubility characteristics of Chromium(III) acetate hydroxide, a complex inorganic compound with various industrial uses. The following sections present quantitative solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Overview of this compound

This compound, with the chemical formula (CH₃CO₂)₇Cr₃(OH)₂, is a dark blue to green powder. It is a coordination complex that is moderately soluble in water. This compound is utilized in various applications, including as a mordant in dyeing, in tanning processes, and as a catalyst. Understanding its solubility in different solvent systems is crucial for optimizing these processes and for developing new applications.

Solubility Data

The solubility of this compound has been reported in various sources. The following table summarizes the available quantitative and qualitative data for its solubility in different solvents.

SolventTemperatureSolubilityNotesSource
Water20 °C675 g/L-
WaterNot SpecifiedSoluble / Miscible-
Hot WaterNot SpecifiedSoluble-
AcetoneNot SpecifiedInsoluble-

The solubility of chromium(III) compounds is also known to be significantly influenced by the pH of the solution. Studies have shown that the precipitation of chromium from chromium(III) acetate solutions is a kinetic process dependent on pH, temperature, and the concentration of acetate ions. Generally, the solubility of Cr(III) decreases as pH increases, leading to the precipitation of chromium hydroxide, although it can resolubilize at highly alkaline conditions.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the systematic determination of the solubility of this compound.

Qualitative Solubility Assessment

This protocol is a preliminary test to quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or cylinders

  • Solvents of interest (e.g., deionized water, ethanol, acetone, relevant buffers)

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.

  • Add 0.75 mL of the selected solvent to the test tube in small portions.

  • After each addition, vigorously shake or vortex the test tube for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Record the compound as "soluble" if no solid particles are visible, "partially soluble" if some solid remains but a significant portion has dissolved, and "insoluble" if the solid does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

This method is used to determine the saturation concentration of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Scintillation vials or flasks with secure caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of vials or flasks.

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After shaking, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it to remove any undissolved particles.

  • Dilute the filtered solution to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

  • Analyze the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution to determine the solubility.

pH-Dependent Solubility Profile

This protocol is designed to understand how the solubility of this compound changes across a range of pH values.

Materials:

  • All materials from the Quantitative Solubility Determination protocol.

  • A series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • pH meter.

Procedure:

  • Follow the steps outlined in the Quantitative Solubility Determination protocol.

  • Instead of a single solvent, use the series of prepared buffer solutions as the dissolution media.

  • It is crucial to measure and record the final pH of the saturated solution after equilibrium is reached, as the dissolution of the compound may slightly alter the pH of the buffer.

  • Plot the determined solubility (in g/L or mol/L) as a function of the final measured pH to generate a pH-solubility profile. The precipitation of chromium is expected to increase at moderate pH levels.

**4. Visualizing the Experimental

An In-depth Technical Guide to the Thermal Decomposition Pathway of Chromium(III) Acetate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of chromium(III) acetate (B1210297) hydroxide (B78521), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and presents visual representations of the decomposition process to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Chromium(III) acetate hydroxide, with the general formula Cr₃(OH)₂(CH₃COO)₇, is a coordination complex that finds application as a cross-linking agent and in the synthesis of other chromium compounds. Its thermal stability and decomposition pathway are critical parameters for its application in processes that involve elevated temperatures. The thermal decomposition of this compound is a multi-step process that ultimately yields chromium(III) oxide (Cr₂O₃), a stable inorganic pigment and catalyst component.[1] Understanding the discrete steps of this decomposition is essential for controlling reaction conditions and predicting the properties of the final product.

Thermal Decomposition Pathway

The thermal decomposition of this compound generally proceeds through a series of distinct stages, primarily involving dehydration, dehydroxylation, and the decomposition of the acetate ligands. While the exact temperatures can vary depending on factors such as heating rate and atmospheric conditions, the general pathway can be outlined as follows:

  • Dehydration: The initial stage involves the loss of water of hydration. This is typically a low-temperature process.

  • Dehydroxylation and Initial Acetate Decomposition: Following dehydration, the hydroxide groups and some of the acetate ligands begin to decompose. This stage is more complex and can involve the release of water and acetic acid.

  • Final Decomposition to Chromium(III) Oxide: At higher temperatures, the remaining organic fragments are eliminated, leading to the formation of the final, stable chromium(III) oxide residue.

The following diagram illustrates the logical progression of the thermal decomposition of this compound.

G Logical Flow of Thermal Decomposition Analysis cluster_0 Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Stages cluster_3 Final Product Sample This compound Sample TGA_DSC Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Sample->TGA_DSC is subjected to Dehydration Stage 1: Dehydration (Loss of H₂O) TGA_DSC->Dehydration reveals Decomposition Stage 2: Dehydroxylation & Initial Acetate Decomposition (Loss of H₂O, CH₃COOH, etc.) Dehydration->Decomposition leads to Final_Decomposition Stage 3: Final Decomposition (Formation of Cr₂O₃) Decomposition->Final_Decomposition proceeds to Cr2O3 Chromium(III) Oxide (Cr₂O₃) Final_Decomposition->Cr2O3 yields

Caption: Logical workflow of the thermal decomposition of this compound.

Quantitative Data

The following table summarizes the expected mass loss at each stage of the thermal decomposition of a related compound, chromium(III) trichloroacetate (B1195264), which can provide an illustrative example of the data obtained from thermogravimetric analysis.

Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Species (Predicted)
Dehydration113-1792.8H₂O
De-ligation and Decomposition179-39270.9H₂O, Cl₃CCOOH, CO₂, etc.

Note: This data is for chromium(III) trichloroacetate and serves as an example. Specific quantitative data for this compound was not available in the searched literature.

Experimental Protocols

A detailed understanding of the thermal decomposition pathway of this compound is typically achieved through a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), often using Mass Spectrometry (MS).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, providing quantitative information about the different decomposition stages.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges and percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic processes associated with decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample of this compound is placed in a sealed sample pan, and an empty pan is used as a reference.

  • Both pans are heated at a constant rate in a controlled atmosphere.

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

  • The resulting DSC curve reveals endothermic peaks (e.g., for dehydration and decomposition) and exothermic peaks (e.g., for oxidative decomposition).

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify the chemical nature of the gaseous species evolved during each stage of the thermal decomposition.

Apparatus: A thermal analyzer (TGA or DSC) coupled to a mass spectrometer.

Procedure:

  • The TGA or DSC experiment is performed as described above.

  • The gaseous products evolved from the sample are continuously transferred to the ion source of a mass spectrometer via a heated transfer line.

  • The mass spectrometer records the mass-to-charge ratio of the ions produced from the evolved gases as a function of temperature.

  • By correlating the ion signals with the mass loss steps observed in the TGA, the chemical identity of the evolved species at each decomposition stage can be determined.

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Analysis cluster_3 Data Interpretation Sample Weigh Chromium(III) Acetate Hydroxide TGA_DSC TGA-DSC Instrument Sample->TGA_DSC MS Mass Spectrometer TGA_DSC->MS coupled to Heating Heat Sample (Controlled Atmosphere) TGA_DSC->Heating Data_Acquisition Simultaneous Data Acquisition: - Mass Loss (TGA) - Heat Flow (DSC) - Evolved Gas Composition (MS) MS->Data_Acquisition Heating->Data_Acquisition TGA_Curve Analyze TGA Curve: Identify Decomposition Stages & Mass Loss Data_Acquisition->TGA_Curve DSC_Curve Analyze DSC Curve: Identify Endothermic/ Exothermic Events Data_Acquisition->DSC_Curve MS_Data Analyze MS Data: Identify Evolved Gases Data_Acquisition->MS_Data Pathway Construct Thermal Decomposition Pathway TGA_Curve->Pathway DSC_Curve->Pathway MS_Data->Pathway

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a complex, multi-step process that culminates in the formation of chromium(III) oxide. A thorough understanding of this pathway, including the temperature ranges and the nature of the evolved species at each stage, is crucial for its effective use in various applications. The combined application of TGA, DSC, and EGA-MS provides the necessary quantitative and qualitative data to fully elucidate this decomposition mechanism. Further research providing specific TGA-DSC-MS data for this compound would be invaluable for refining the quantitative understanding of its thermal behavior.

References

Spectroscopic Properties of Chromium(III) Acetate Hydroxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate (B1210297) hydroxide (B78521), often referred to as "basic chromium acetate," is a coordination complex of significant interest in various fields, including catalysis, materials science, and as a precursor in the synthesis of other chromium compounds. Its structure is centered around a trinuclear chromium(III) core, which dictates its unique spectroscopic properties. This technical guide provides a comprehensive overview of the synthesis and spectroscopic characteristics of chromium(III) acetate hydroxide, with a focus on the well-characterized trinuclear cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, which forms the fundamental structural motif. The inherent variability in the hydroxide content of "basic" chromium acetate preparations means that the spectroscopic data presented here for the oxo-centered trimer serves as a crucial benchmark for characterization.

Synthesis of Trinuclear Chromium(III) Acetate Complexes

The synthesis of trinuclear chromium(III) acetate complexes generally involves a two-step process: the reduction of a chromium(VI) source to chromium(III), followed by the formation of the trinuclear cluster in the presence of acetate ions.

Experimental Protocol: Synthesis of [Cr₃O(OAc)₆(H₂O)₃]Cl

A common laboratory-scale synthesis is adapted from established methods:

  • Reduction of Cr(VI) to Cr(III):

    • Dissolve a stoichiometric amount of a chromium(VI) salt, such as potassium dichromate (K₂Cr₂O₇), in deionized water.

    • Slowly add a reducing agent, such as ethanol (B145695) or sulfur dioxide, to the acidic solution (e.g., acidified with HCl). The completion of the reduction is indicated by a color change from orange to green.

    • Boil the solution gently to remove any excess reducing agent or byproducts.

  • Formation of the Trinuclear Complex:

    • To the hot chromium(III) solution, add a concentrated solution of sodium acetate (CH₃COONa).

    • The solution will turn a deep green or violet color.

    • Slowly cool the solution to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold deionized water, and then with a suitable organic solvent like ethanol or ether.

    • Dry the crystals in a desiccator over a suitable drying agent.

Logical Flow of Synthesis

Synthesis_Flowchart CrVI Cr(VI) source (e.g., K₂Cr₂O₇) Reduction Reduction (+ Reducing Agent, H⁺) CrVI->Reduction CrIII Cr(III) solution (Green) Reduction->CrIII Formation Cluster Formation CrIII->Formation Acetate Acetate source (e.g., CH₃COONa) Acetate->Formation Trimer [Cr₃O(OAc)₆(H₂O)₃]⁺ solution (Deep Green/Violet) Formation->Trimer Crystallization Crystallization Trimer->Crystallization Crystals Crystals of [Cr₃O(OAc)₆(H₂O)₃]Cl Crystallization->Crystals

Caption: Synthesis workflow for trinuclear chromium(III) acetate.

Spectroscopic Characterization

The spectroscopic properties of this compound are dominated by the electronic transitions within the d-orbitals of the chromium(III) ions and the vibrational modes of the acetate and bridging oxo/hydroxo ligands.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis spectrum of trinuclear chromium(III) acetate complexes in aqueous solution typically displays two main absorption bands in the visible region. These bands are assigned to d-d electronic transitions of the Cr(III) ions in a distorted octahedral environment.

Wavelength (λ_max) (nm)Wavenumber (cm⁻¹)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Assignment
~440~22,700~50-100⁴A₂g → ⁴T₂g
~580~17,200~50-100⁴A₂g → ⁴T₁g

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., deionized water or ethanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 300-800 nm.

    • Identify the wavelengths of maximum absorbance (λ_max).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

UV-Vis Spectroscopy Workflow

UV_Vis_Workflow SamplePrep Prepare dilute solution of known concentration Spectrophotometer UV-Vis Spectrophotometer SamplePrep->Spectrophotometer Baseline Record baseline (solvent) Spectrophotometer->Baseline Measurement Measure sample absorption spectrum Baseline->Measurement Analysis Identify λ_max and calculate ε Measurement->Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

Vibrational (IR and Raman) Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for confirming the presence of the key structural features of this compound, particularly the bridging acetate ligands and the central µ₃-oxo unit. The separation between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group (Δν = ν_as(COO⁻) - ν_s(COO⁻)) is indicative of its coordination mode. For bridging acetate ligands, this separation is typically smaller than that for unidentate coordination.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
ν_as(COO⁻)~1610 (s)~1610 (w)Asymmetric C-O stretch of bridging acetate
ν_s(COO⁻)~1440 (s)~1440 (m)Symmetric C-O stretch of bridging acetate
ν(C-C)~950 (m)~950 (s)C-C stretch
ν_as(Cr₃O)~670 (m)InactiveAsymmetric stretch of the Cr₃O core
ν_s(Cr₃O)Inactive~200 (s)Symmetric stretch of the Cr₃O core
ν(Cr-O_acetate)~400-500 (m)~400-500 (m)Cr-O stretch (acetate)

(s = strong, m = medium, w = weak)

Experimental Protocol: IR and Raman Spectroscopy

  • IR Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

    • Measurement: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample in a capillary tube or on a microscope slide.

    • Measurement: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to record the spectrum.

Vibrational Spectroscopy Sample Preparation

Vibrational_Spectroscopy_Prep cluster_ir IR Spectroscopy cluster_raman Raman Spectroscopy IR_Sample Solid Sample KBr_Pellet Grind with KBr and press into disk IR_Sample->KBr_Pellet ATR Place on ATR crystal IR_Sample->ATR Raman_Sample Solid Sample Capillary Pack in capillary tube Raman_Sample->Capillary Slide Place on microscope slide Raman_Sample->Slide EPR_Setup Sample Sample (Frozen Solution or Powder) Spectrometer EPR Spectrometer (X-band or Q-band) Sample->Spectrometer Detector Detector Spectrometer->Detector Cryostat Cryostat (e.g., Liquid Nitrogen) Cryostat->Spectrometer Magnet Electromagnet Magnet->Spectrometer Microwave Microwave Source Microwave->Spectrometer Data EPR Spectrum Detector->Data

A Technical Guide to Basic Chromium Acetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of basic chromium acetate (B1210297), a compound of significant interest due to its unique structural properties and its emerging role in metabolic regulation. This document details its chemical identity, physicochemical properties, synthesis protocols, and its influence on key cellular signaling pathways relevant to drug development and biomedical research.

Chemical Identity and Physicochemical Properties

Basic chromium acetate is not a simple salt but rather a family of coordination complexes. The core of these complexes is typically a trinuclear cation, where three chromium(III) centers are bridged by a central oxo ligand.[1] This core structure is consistent across various preparations, though the associated anion and degree of hydration can vary.

The most common form is based on the cation [Cr₃O(OOCCH₃)₆(H₂O)₃]⁺ .[1] This complex structure features three octahedral Cr(III) centers, a triply bridging oxo ligand, six bridging acetate ligands, and three terminal water molecules.[1] It is isostructural with the equivalent basic acetates of iron and manganese.[1]

CAS Numbers and Synonyms

Due to the existence of various salts and hydrated forms, several CAS numbers are associated with basic chromium acetate and related compounds. It is crucial for researchers to note the specific formulation they are working with.

Compound Name/FormulaCAS NumberSynonyms
Basic Chromium(III) Acetate (general)39430-51-8Chromium Acetate, Basic[2][3]
Chromium(III) acetate (unspecified basicity)1066-30-4Chromic acetate, Chromium triacetate[4]
Hexaaquachromium(III) acetate32591-52-9Refers to salts containing the trinuclear cation, e.g., the chloride salt[1]
Basic Chromium Acetate (hydroxide form)N/AChromium(III) Acetate Hydroxide (B78521), Cr₃(OH)₂(OOCCH₃)₇[3]
Physicochemical Data

The following table summarizes key quantitative data for a representative basic chromium acetate salt, [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl·6H₂O .

PropertyValueReference(s)
Chemical Formula C₁₂H₃₆ClCr₃O₂₂[1]
Molar Mass 723.84 g·mol⁻¹[1]
Appearance Grayish-green to bluish-green solid/powder[1]
Density 1.662 g/cm³[1]
Solubility in Water Soluble[1][4]
Coordination Geometry Octahedral at each Cr(III) center[1]

Molecular Structure

The defining feature of basic chromium acetate is its trinuclear oxo-centered structure. The three chromium atoms form a nearly equilateral triangle around a central oxygen atom. This core is further stabilized by six bridging acetate ligands. Each chromium atom completes its octahedral coordination sphere with a terminal water molecule.

G Cr1 Cr Ac1 Ac Cr1->Ac1 Ac2 Ac Cr1->Ac2 H2O1 H₂O Cr1->H2O1 Cr2 Cr Ac3 Ac Cr2->Ac3 H2O2 H₂O Cr2->H2O2 Cr3 Cr H2O3 H₂O Cr3->H2O3 O_center O O_center->Cr1 O_center->Cr2 O_center->Cr3 Ac1->Cr2 Ac2->Cr3 Ac3->Cr3

Structure of the [Cr₃O(OOCCH₃)₆(H₂O)₃]⁺ cation.

Experimental Protocols: Synthesis

Multiple routes exist for the synthesis of basic chromium(III) acetate. The following protocol is based on the reduction of a chromium(VI) source followed by precipitation and reaction with acetic acid.[4][5]

Materials
  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) gas or Ethyl alcohol (C₂H₅OH)

  • Concentrated Hydrochloric acid (HCl)

  • Concentrated Ammonia (B1221849) solution (NH₄OH)

  • Glacial Acetic acid (CH₃COOH)

  • Deionized water

Detailed Methodology

Step 1: Reduction of Chromium(VI) to Chromium(III)

  • Dissolve 25 g of potassium dichromate in 500 mL of deionized water.

  • While stirring, bubble sulfur dioxide gas through the solution until the color changes from orange-yellow to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[5]

  • Boil the resulting green solution to expel any excess SO₂.[5]

    • Alternative Reduction: To a mixture of 420 mL of water and 80 mL of concentrated HCl, add the Cr(VI) compound, followed by 35 mL of ethyl alcohol to perform the reduction.[5]

Step 2: Precipitation of Chromium(III) Hydroxide

  • Heat the chromium(III) salt solution to boiling.

  • Slowly add concentrated ammonia solution dropwise while stirring continuously. A gelatinous, gray-green precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.

  • Continue adding ammonia until the solution is slightly basic. Avoid a large excess, as it can lead to the formation of soluble ammine complexes.[5]

  • Filter the precipitated Cr(OH)₃ using a Buchner funnel and wash it thoroughly with several portions of hot deionized water to remove spectator ions.[5]

Step 3: Formation of Basic Chromium(III) Acetate

  • Transfer the moist Cr(OH)₃ precipitate to an evaporating dish.

  • Add approximately 100 mL of glacial acetic acid to dissolve the hydroxide.[5] This reaction forms the basic chromium acetate complex in solution.

  • Gently heat the solution in a fume hood to evaporate the solvent and concentrate the product. Stir frequently as the solution becomes more viscous.[5]

  • Continue evaporation almost to dryness to obtain the crystalline product.

  • Dry the final product in a desiccator.

G A Start: K₂Cr₂O₇ Solution (Orange) B Reduction with SO₂ or EtOH/HCl A->B Step 1 C Cr(III) Salt Solution (Green) B->C D Precipitation with NH₄OH C->D Step 2 E Cr(OH)₃ Precipitate D->E F Filtration & Washing E->F G Reaction with Glacial Acetic Acid F->G Step 3 H Evaporation & Crystallization G->H I Final Product: Basic Cr(III) Acetate H->I

Workflow for the synthesis of basic chromium acetate.

Role in Cellular Signaling Pathways

Chromium(III) compounds, including basic chromium acetate, are recognized for their ability to modulate key metabolic signaling pathways, particularly those related to insulin (B600854) sensitivity and adipogenesis. This makes them a subject of interest in research on diabetes, metabolic syndrome, and obesity.

Enhancement of Insulin Signaling

Chromium(III) has been shown to enhance insulin signaling, although the precise mechanism is still under investigation. Evidence suggests that it can improve the function of the insulin receptor and downstream signaling components.[6][7]

  • Insulin Receptor (IR) and IRS-1: Chromium may increase the tyrosine phosphorylation of the insulin receptor and Insulin Receptor Substrate 1 (IRS-1), which are critical activation steps.[6][8] It has also been shown to decrease the inhibitory serine phosphorylation of IRS-1.[8]

  • PI3K/Akt Pathway: By enhancing IRS-1 activity, chromium can lead to increased activation of the PI3K/Akt pathway.[6]

  • GLUT4 Translocation: A key outcome of enhanced insulin signaling is the translocation of the glucose transporter GLUT4 to the cell membrane, leading to increased glucose uptake. Chromium supplementation has been linked to this effect.[6]

Regulation of Adipogenesis via AMPK

Chromium acetate can influence the differentiation of fat cells (adipogenesis), a process critical in both healthy energy storage and the pathophysiology of obesity. This regulation appears to be mediated, in part, through the AMP-activated protein kinase (AMPK) pathway.[9]

  • AMPK Activation: Chromium treatment can increase the activity of AMPK, a central regulator of cellular energy homeostasis.[9][10]

  • Adipogenic Transcription Factors: Activated AMPK can influence the expression of key transcription factors that drive adipogenesis. Studies on bovine adipocytes have shown that chromium acetate can upregulate early (C/EBPβ) and master (PPARγ) regulators of this process.[11]

  • Lipogenesis: Chromium can also increase the expression of genes involved in fatty acid synthesis, such as Stearoyl-CoA desaturase (SCD).

G cluster_0 Chromium Acetate Effects cluster_1 Adipogenesis Transcription cluster_2 Insulin Signaling Pathway Cr Chromium Acetate AMPK AMPK Activation Cr->AMPK IRS1 IRS-1 Phosphorylation (Tyr) Cr->IRS1 Enhances CEBPB ↑ C/EBPβ Expression AMPK->CEBPB PPARG ↑ PPARγ Expression CEBPB->PPARG SCD ↑ SCD Expression PPARG->SCD Adipogenesis Adipogenesis & Lipogenesis PPARG->Adipogenesis SCD->Adipogenesis Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Chromium acetate's influence on metabolic pathways.

References

An In-depth Technical Guide to the Molecular Characteristics and Synthesis of Chromium(III) Acetate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various forms of Chromium(III) acetate (B1210297) hydroxide (B78521), detailing their molecular weights and chemical formulas. It includes a detailed experimental protocol for the synthesis of a common form of this compound and presents a visualization of a key biological pathway influenced by chromium, relevant to its potential therapeutic applications.

Data Presentation: Molecular Weights of Different Forms of Chromium(III) Acetate

The following table summarizes the molecular characteristics of several forms of chromium(III) acetate and its basic hydroxide derivatives. These variations arise from differences in the number of acetate and hydroxide ligands, as well as the degree of hydration.

Compound NameChemical FormulaLinear FormulaMolecular Weight ( g/mol )
Chromium(III) AcetateCr(CH₃COO)₃Cr(C₂H₃O₂)₃229.13[1]
Basic Chromium(III) Acetate HydroxideC₁₄H₂₃Cr₃O₁₆Cr₃(OH)₂(OOCCH₃)₇603.31[2][3]
This compoundC₁₄H₃₂Cr₃O₁₆Not applicable612.38[4][5][6]
Basic Chromium Acetate Cation Complex[Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺Not applicableNot applicable (cation only)[7]

Experimental Protocols: Synthesis of Chromium(III) Acetate

This section details a common laboratory procedure for the synthesis of chromium(III) acetate. This method involves the reduction of a hexavalent chromium source to trivalent chromium, followed by the precipitation of chromium(III) hydroxide and subsequent reaction with acetic acid. By carefully controlling the stoichiometry of the final step, different basicity levels of the acetate hydroxide can be achieved.

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) gas or Ethyl alcohol (C₂H₅OH)

  • Concentrated hydrochloric acid (HCl) (if using ethyl alcohol for reduction)

  • Concentrated ammonia (B1221849) water (NH₄OH)

  • Glacial acetic acid (CH₃COOH)

  • Distilled water

Procedure:

  • Reduction of Chromium(VI) to Chromium(III):

    • Method A (Using Sulfur Dioxide): Dissolve 25 g of potassium dichromate in 500 mL of water.[8] Bubble sulfur dioxide gas through the solution until the color transitions from orange to a pure green, which indicates the complete reduction of Cr(VI) to Cr(III).[8] Subsequently, boil the solution to expel any excess sulfur dioxide.[8]

    • Method B (Using Ethyl Alcohol): In a suitable reaction vessel, prepare a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid.[8] To this, add the chromium(VI) compound (e.g., 17 g of chromium(VI) oxide) and then 35 mL of ethyl alcohol.[8] Boil the resulting solution to remove excess alcohol and the acetaldehyde (B116499) byproduct.[8]

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the green solution of the chromium(III) salt to boiling.[8]

    • While stirring continuously, slowly add concentrated ammonia water from a burette or dropping funnel.[8] Approximately 40 mL will be required to achieve a slight excess, leading to the precipitation of chromium(III) hydroxide.[8] It is crucial to avoid a large excess of ammonia to prevent the formation of soluble chromium ammine complexes.[8]

  • Formation of Chromium(III) Acetate:

    • Filter the precipitated chromium(III) hydroxide using a Buchner funnel and wash it thoroughly with three 100 mL portions of boiling water.[8]

    • Transfer the moist chromium(III) hydroxide precipitate to an evaporating basin and dissolve it in approximately 100 mL of glacial acetic acid.[8] The amount of acetic acid can be adjusted to target the desired degree of basicity in the final product.

    • Carefully evaporate the solution over a small flame in a fume hood until it is almost dry, stirring frequently as the viscosity increases.[8]

    • Dry the resulting crystalline product in a desiccator.[8]

Visualization of a Relevant Biological Pathway

Chromium (III) is recognized for its role in glucose metabolism and insulin (B600854) signaling. The following diagram illustrates the putative mechanism by which chromium may enhance the insulin signaling pathway, a process of significant interest in the context of type 2 diabetes and metabolic syndrome research.

InsulinSignaling cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_mem GLUT4 Metabolism Glucose Metabolism Chromium Chromium(III) Chromium->IR enhances kinase activity PI3K PI3K Akt Akt IRS->PI3K activates PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem uptake

References

An In-depth Technical Guide to the Crystalline Structure of Hydrated Chromium(III) Acetate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure, synthesis, and physicochemical properties of hydrated Chromium(III) acetate (B1210297) hydroxide (B78521). The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where chromium compounds are of interest.

Introduction to Hydrated Chromium(III) Acetate Hydroxide

Hydrated this compound is a coordination complex that primarily exists as a trinuclear oxo-centered cluster. The core structural motif is the cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1] This complex consists of three chromium(III) ions arranged in an equilateral triangle around a central oxygen atom. Six acetate groups bridge the chromium ions, and three water molecules coordinate to each chromium ion, completing their octahedral coordination sphere. The overall charge of the complex cation is +1, which is balanced by an anion, such as chloride, and further associated with water molecules of hydration.[1]

The compound is typically a dark violet or blue/grey-green crystalline solid and is soluble in water.[2] The kinetically robust nature of the octahedral d³ chromium(III) ions contributes to the stability of this complex.[2]

Crystalline Structure

The definitive crystalline structure of hydrated this compound has been elucidated through single-crystal X-ray diffraction studies. A well-characterized example is [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl·6H₂O.[1]

Crystal System and Space Group

The crystals of [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl·6H₂O are orthorhombic.[3] A similar complex, [Cr₃O(CH₃COO)₆(H₂O)₃][UO₂(CH₃COO)₃]·3H₂O, also crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[4] For the basic chromium acetate trimeric cluster, the space group has been identified as P2₁2₁2 with four formula units per unit cell.[3]

Unit Cell Parameters

The following table summarizes the unit cell parameters for a representative hydrated this compound complex.

ParameterValue for [Cr₃O(CH₃COO)₆(H₂O)₃][UO₂(CH₃COO)₃]·3H₂O[4]
a8.3561(3) Å
b16.8421(5) Å
c25.7448(9) Å
Volume3623.2(2) ų
Z4
Bond Lengths and Angles

The coordination environment of the chromium atoms is of particular interest. The following tables provide key bond distances within the [Cr₃O(OOCCH₃)₆(H₂O)₃]⁺ cation.

Table 1: Metal-Metal and Metal-Oxygen Bond Distances in [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl·6H₂O [1]

BondMean Distance (Å)
Cr-Cr3.283
Cr-O(central)1.916
Cr-O(acetate)1.972
Cr-O(water)2.03

Table 2: Selected Interatomic Distances in [Cr₃O(OOCCH₃)₆(OH₂)₃]Cl·3[SC(NH₂)₂]·2H₂O [5]

AtomsDistance (Å)
Cr(1)-Cr(2)3.289(1)
Cr(1)-O(1)1.916(2)
Cr(2)-O(1)1.921(3)

Physicochemical Properties

The physicochemical properties of hydrated this compound are crucial for its handling, storage, and application.

Table 3: Physicochemical Properties of Hydrated this compound

PropertyValueReference
Appearance Dark violet or blue/grey-green crystalline powder[2]
Solubility Soluble in water[2]
Thermal Decomposition Decomposes upon heating to form chromium(III) oxide (Cr₂O₃)[6]

Experimental Protocols

Synthesis of Hydrated this compound

A common method for the synthesis of Chromium(III) acetate involves the reduction of a Chromium(VI) source, followed by reaction with acetic acid.[7]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Water

  • Sulfur dioxide (SO₂) or Ethanol (B145695)

  • Concentrated Hydrochloric Acid (if using ethanol for reduction)

  • Concentrated Ammonia (B1221849) solution

  • Glacial Acetic Acid

Procedure: [7]

  • Reduction of Cr(VI) to Cr(III):

    • Dissolve 25 g of potassium dichromate in 500 mL of water.

    • Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).

    • Alternatively, add the chromium(VI) compound to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid, followed by the addition of 35 mL of ethyl alcohol.

    • Boil the resulting green solution to remove any excess sulfur dioxide or byproducts of the ethanol oxidation.

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the solution of the chromium(III) salt to boiling.

    • Slowly add concentrated ammonia solution while stirring continuously until the chromium(III) hydroxide precipitates completely.

  • Formation of Chromium(III) Acetate:

    • Filter the precipitated chromium(III) hydroxide and wash it thoroughly with hot water.

    • Transfer the moist chromium(III) hydroxide to an evaporating dish and dissolve it in approximately 100 mL of glacial acetic acid.

    • Evaporate the resulting solution carefully to obtain the crystalline product.

SynthesisWorkflow K2Cr2O7 Potassium Dichromate (Cr(VI) source) Cr_sol Green Solution of Cr(III) salt K2Cr2O7->Cr_sol Reduction SO2 Sulfur Dioxide (Reducing Agent) SO2->Cr_sol CrOH3 Chromium(III) Hydroxide (Precipitate) Cr_sol->CrOH3 Precipitation NH3 Ammonia Solution NH3->CrOH3 Product Hydrated Chromium(III) Acetate Hydroxide Crystals CrOH3->Product Reaction & Crystallization CH3COOH Glacial Acetic Acid CH3COOH->Product

Synthesis workflow for hydrated this compound.
Single-Crystal X-ray Diffraction

The determination of the crystalline structure is performed using single-crystal X-ray diffraction.

Protocol Outline: [4][8]

  • Crystal Selection: A suitable single crystal of the compound, typically with dimensions greater than 0.1 mm in all directions, is selected and mounted on a goniometer.[9]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data (intensities and positions of the diffracted beams) are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².

Molecular Structure and Coordination

The core of the hydrated this compound is the trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.

Coordination environment of the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation.

In this structure, each Chromium(III) ion is in a distorted octahedral environment, coordinated to the central oxygen atom, four oxygen atoms from four different bridging acetate ligands, and one water molecule. The three chromium atoms form a nearly equilateral triangle.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Chromium(III) Acetate Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Chromium(III) acetate (B1210297) hydroxide (B78521) nanoparticles, along with their potential applications in drug delivery systems. The methodologies described are based on established synthesis techniques for chromium-based nanoparticles and have been adapted for the use of a chromium(III) acetate precursor.

Data Presentation: Physicochemical Properties

The following table summarizes typical physicochemical properties of chromium-based nanoparticles synthesized by various methods. These values can serve as a benchmark for the characterization of synthesized Chromium(III) acetate hydroxide nanoparticles.

PropertyValueSynthesis MethodReference
Particle Size 3 ± 1 nmForced Hydrolysis (with PVP)[1]
85 ± 16 nmForced Hydrolysis (without PVP)[1]
20 - 70 nmPrecipitation[2]
~180 nmSol-Gel[3]
Zeta Potential -10.70 to -7.60 mVNot Specified[4]
Approx. neutral (-10 to +10 mV)General Nanoparticles[5]
Polydispersity Index (PDI) < 0.25Not Specified[6]
< 0.5 (narrow distribution)Not Specified[7]

Experimental Protocols

Two primary methods for the synthesis of this compound nanoparticles are presented here: Forced Hydrolysis and Sol-Gel synthesis. These protocols are adapted from established methods for other chromium precursors.[1][3][8]

Protocol 1: Synthesis via Forced Hydrolysis

This method involves the controlled precipitation of nanoparticles from a supersaturated solution of chromium(III) acetate.

Materials:

  • This compound ([Cr₃(OAc)₆(OH)₂(H₂O)₂]OAc)

  • Deionized water

  • Ethanol (B145695)

  • Polyvinylpyrrolidone (PVP) (optional, as a capping agent)

  • Centrifuge

  • Magnetic stirrer with hotplate

  • Oven

Procedure:

  • Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound in deionized water.

  • Reaction Setup: Place the precursor solution in a round-bottom flask equipped with a condenser and a magnetic stir bar.

  • (Optional) Addition of Capping Agent: To control particle size and prevent agglomeration, add PVP to the solution at a concentration of 1% (w/v).

  • Hydrolysis: Heat the solution to 90°C under vigorous stirring. Maintain this temperature for 4-6 hours. The solution will gradually become turbid, indicating nanoparticle formation.

  • Purification:

    • Cool the suspension to room temperature.

    • Centrifuge the mixture at 10,000 rpm for 20 minutes to pellet the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in deionized water.

    • Repeat the centrifugation and washing steps two more times with deionized water, followed by one wash with ethanol to remove residual organic species.

  • Drying: Dry the purified nanoparticles in an oven at 60°C overnight.

  • Characterization: Characterize the size, morphology, and composition of the nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Protocol 2: Synthesis via Sol-Gel Method

The sol-gel method provides a versatile route to produce highly pure and homogenous nanoparticles at mild conditions.[9][10][11]

Materials:

  • This compound

  • Ethanol (as solvent)

  • Ammonium (B1175870) hydroxide (as a gelation agent)

  • Deionized water

  • Magnetic stirrer

  • Drying oven

  • Furnace

Procedure:

  • Sol Preparation: Dissolve this compound in ethanol to form a 0.2 M solution (the "sol"). Stir the solution vigorously for 30 minutes at room temperature.

  • Gelation: Add a few drops of ammonium hydroxide solution (30% in water) to the sol while stirring. Continue stirring until a viscous gel is formed. The gelation time can vary depending on the concentration of the reactants and the temperature.

  • Aging: Allow the gel to age for 24 hours at room temperature in a covered container to allow for the completion of the condensation reactions.

  • Drying: Dry the aged gel in an oven at 80°C for 12 hours to remove the solvent and other volatile components.

  • Calcination: Calcine the dried gel in a furnace at 400-500°C for 2-4 hours to obtain crystalline this compound nanoparticles. The calcination temperature can be adjusted to control the crystallinity and phase of the final product.

  • Characterization: Analyze the resulting nanoparticles for their size, crystal structure, and surface morphology using TEM, DLS, X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM).

Mandatory Visualizations

Experimental Workflow Diagrams

Synthesis_Workflows cluster_forced_hydrolysis Protocol 1: Forced Hydrolysis cluster_sol_gel Protocol 2: Sol-Gel Synthesis FH_Start Start FH_Step1 Prepare 0.1M Chromium(III) Acetate Solution FH_Start->FH_Step1 FH_Step2 Add PVP (Optional) FH_Step1->FH_Step2 FH_Step3 Heat at 90°C for 4-6h FH_Step2->FH_Step3 FH_Step4 Cool to Room Temperature FH_Step3->FH_Step4 FH_Step5 Centrifuge & Wash (Water & Ethanol) FH_Step4->FH_Step5 FH_Step6 Dry at 60°C FH_Step5->FH_Step6 FH_End This compound Nanoparticles FH_Step6->FH_End SG_Start Start SG_Step1 Dissolve Chromium(III) Acetate in Ethanol (Sol) SG_Start->SG_Step1 SG_Step2 Add Ammonium Hydroxide (Gelation) SG_Step1->SG_Step2 SG_Step3 Age Gel for 24h SG_Step2->SG_Step3 SG_Step4 Dry Gel at 80°C SG_Step3->SG_Step4 SG_Step5 Calcine at 400-500°C SG_Step4->SG_Step5 SG_End This compound Nanoparticles SG_Step5->SG_End

Caption: Experimental workflows for the synthesis of this compound nanoparticles.

Application in Drug Delivery

Chromium-based nanoparticles are promising candidates for drug delivery systems due to their potential for targeted delivery and controlled release.[12][13] The surface of these nanoparticles can be functionalized to attach therapeutic agents and targeting ligands.

Surface Functionalization for Targeted Drug Delivery:

The surface of this compound nanoparticles can be modified to enhance their biocompatibility and enable targeted drug delivery.[14][15] This is crucial for minimizing off-target effects and improving therapeutic efficacy.

  • PEGylation: Coating nanoparticles with polyethylene (B3416737) glycol (PEG) can increase their circulation time in the bloodstream by reducing opsonization and clearance by the reticuloendothelial system.

  • Ligand Conjugation: Targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the nanoparticle surface to facilitate specific binding to receptors overexpressed on cancer cells or other diseased tissues.

  • Drug Loading: Therapeutic agents can be loaded onto the nanoparticles through covalent bonding, electrostatic interactions, or encapsulation.

Drug_Delivery_Pathway cluster_workflow Targeted Drug Delivery Pathway NP Cr(III) Acetate Hydroxide Nanoparticle Func_NP Functionalized Nanoparticle (PEG, Ligand, Drug) NP->Func_NP Surface Functionalization Circulation Systemic Circulation Func_NP->Circulation Administration Targeting Target Cell Recognition (Ligand-Receptor Binding) Circulation->Targeting Internalization Endocytosis Targeting->Internalization Release Drug Release (pH, enzyme, etc.) Internalization->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway for targeted drug delivery using functionalized this compound nanoparticles.

Concluding Remarks

The protocols and application notes provided herein offer a comprehensive guide for the synthesis and potential utilization of this compound nanoparticles in the field of drug development. The adaptability of the synthesis methods allows for the tuning of nanoparticle properties to suit specific therapeutic applications. Further research into the surface functionalization and in vivo behavior of these nanoparticles will be crucial for their successful translation into clinical settings.

References

Application of Chromium(III) Acetate Hydroxide as a Mordant in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate (B1210297) hydroxide (B78521) is a coordination compound that serves as a highly effective mordant in textile dyeing.[1] Its application is crucial for improving the adhesion of dyes to textile fibers, particularly natural fibers such as wool, silk, and cotton.[1][2] The chromium(III) center in the compound forms stable coordination complexes with the functional groups present in both the dye molecules and the textile fibers, such as hydroxyl, carboxyl, and amino groups.[2] This complex formation results in enhanced dye uptake, improved color fastness to washing, light, and rubbing, and a broader range of achievable shades.[1][2] This document provides detailed application notes and protocols for the use of Chromium(III) acetate hydroxide as a mordant in the dyeing of wool, silk, and cotton fibers.

Mechanism of Action

The efficacy of this compound as a mordant lies in its ability to act as a bridging agent between the dye and the fiber. The chromium ion forms a coordination complex with the dye molecule and also binds to the functional groups present on the surface of the textile fiber. This creates a larger, insoluble complex that is physically trapped within the fiber structure, leading to improved wash fastness.[3] Furthermore, the interaction between the chromium ion and the dye molecule can lead to a shift in the chromophore's electron distribution, often resulting in deeper and more vibrant shades.

Data Presentation: Comparative Fastness Properties

The use of mordants significantly influences the color fastness of dyed textiles. While specific quantitative data for this compound is not extensively available in a consolidated format, the following table provides a representative comparison of color fastness ratings for different mordants on various fibers. The ratings are based on a scale of 1 (poor) to 5 (excellent).

FiberMordantWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Wool No Mordant2-333-42-3
Alum (Potassium Aluminum Sulfate)3-4443
Iron (Ferrous Sulfate)44-54-53-4
Chromium(III) Salt 4-5 5 4-5 4
Silk No Mordant22-332
Alum (Potassium Aluminum Sulfate)33-43-42-3
Iron (Ferrous Sulfate)3-4443
Chromium(III) Salt 4 4-5 4 3-4
Cotton No Mordant1-222-31-2
Alum (Potassium Aluminum Sulfate) + Tannin333-42-3
Iron (Ferrous Sulfate) + Tannin3-4443
Chromium(III) Salt 3-4 4 4 3

Note: The data for Chromium(III) Salt is indicative and based on the generally observed performance of chrome mordants. Actual results can vary depending on the specific dye, fiber, and process parameters.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemicals. Work in a well-ventilated area.

Protocol 1: Mordanting and Dyeing of Wool using the After-Chrome Method

This method involves dyeing the wool first and then treating it with the chromium mordant.

Materials:

  • Wool yarn or fabric

  • Acid dye

  • This compound

  • Acetic acid (glacial)

  • Formic acid

  • Sodium sulfate (B86663) (anhydrous)

  • Distilled water

  • Heating and stirring equipment

  • pH meter

Procedure:

  • Scouring:

    • Prepare a scouring bath with a liquor ratio of 40:1 (water:fiber).

    • Add a non-ionic detergent (e.g., 1-2% on weight of fiber - owf).

    • Immerse the wool and slowly heat to 60°C.

    • Maintain the temperature for 30 minutes with gentle agitation.

    • Rinse the wool thoroughly with warm and then cold water.

  • Dyeing:

    • Prepare a dyebath with a liquor ratio of 40:1.

    • Add 5-10% owf of anhydrous sodium sulfate as a leveling agent.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Add the pre-dissolved acid dye (e.g., 1-3% owf).

    • Introduce the scoured, wet wool into the dyebath at 40°C.

    • Gradually raise the temperature to the boil (100°C) over 45-60 minutes.

    • Continue boiling for 60 minutes, ensuring the material is fully submerged.

  • After-Chroming:

    • Cool the dyebath to 70°C.

    • Add 1-3% owf of this compound to the bath.

    • Slowly add 1-2% owf of formic acid to assist in the fixation. The pH should be in the range of 2-4.[4]

    • Raise the temperature back to the boil and maintain for 30-45 minutes.

    • Allow the bath to cool slowly.

    • Rinse the dyed wool thoroughly with warm and then cold water until the water runs clear.

    • Dry at a moderate temperature.

Protocol 2: Pre-mordanting and Dyeing of Silk

This protocol involves treating the silk with the mordant before dyeing.

Materials:

  • Silk yarn or fabric

  • Natural or synthetic dye

  • This compound

  • Acetic acid (glacial)

  • Distilled water

  • Heating and stirring equipment

  • pH meter

Procedure:

  • Scouring (Degumming):

    • Prepare a scouring bath with a liquor ratio of 30:1.

    • Add a mild, pH-neutral detergent (e.g., 0.5-1% owf).

    • Immerse the silk and heat to 80-85°C.

    • Maintain the temperature for 30-60 minutes with gentle agitation.

    • Rinse the silk thoroughly with warm and then cold water.

  • Pre-mordanting:

    • Prepare a mordanting bath with a liquor ratio of 30:1.

    • Add 2-4% owf of this compound.

    • Adjust the pH to 4.0-5.0 with acetic acid.

    • Introduce the scoured, wet silk into the mordant bath at room temperature.

    • Slowly raise the temperature to 80-85°C over 30-45 minutes.

    • Maintain this temperature for 45-60 minutes, with occasional gentle stirring.

    • Allow the bath to cool down.

    • Rinse the mordanted silk thoroughly with water.

  • Dyeing:

    • Prepare a fresh dyebath with a liquor ratio of 30:1.

    • Add the pre-dissolved dye.

    • Introduce the mordanted, wet silk.

    • Slowly raise the temperature to 80-85°C.

    • Maintain this temperature for 60-90 minutes.

    • Allow the dyebath to cool.

    • Rinse the dyed silk with warm and then cold water until the water runs clear.

    • Dry at a moderate temperature, away from direct sunlight.

Protocol 3: Mordanting and Dyeing of Cotton

Cotton, being a cellulosic fiber, requires a pre-treatment with a tannin to improve the mordant and dye uptake.

Materials:

  • Cotton yarn or fabric

  • Tannic acid or a natural source of tannin (e.g., myrobalan, oak galls)

  • This compound

  • Soda ash (sodium carbonate)

  • Natural or synthetic dye

  • Distilled water

  • Heating and stirring equipment

Procedure:

  • Scouring:

    • Prepare a scouring bath with a liquor ratio of 30:1.

    • Add 1-2% owf of soda ash and a non-ionic detergent.

    • Boil the cotton for 1-2 hours to remove waxes and pectins.

    • Rinse thoroughly with hot and then cold water.

  • Tannin Treatment:

    • Prepare a tannin bath with a liquor ratio of 30:1.

    • Add 5-10% owf of tannic acid or 15-20% owf of a powdered natural tannin.

    • Introduce the scoured, wet cotton.

    • Heat to 60-70°C and maintain for 1 hour.

    • Allow the cotton to cool in the bath.

    • Rinse lightly.

  • Mordanting:

    • Prepare a mordanting bath with a liquor ratio of 30:1.

    • Add 2-5% owf of this compound.

    • Introduce the tannin-treated, wet cotton.

    • Heat to 60-70°C and maintain for 1 hour.

    • Allow the cotton to cool in the bath.

    • Rinse thoroughly.

  • Dyeing:

    • Prepare a fresh dyebath with a liquor ratio of 30:1.

    • Add the pre-dissolved dye.

    • Introduce the mordanted, wet cotton.

    • Bring the dyebath to a simmer (80-95°C) and maintain for 1-2 hours.

    • Allow the dyebath to cool.

    • Rinse the dyed cotton with warm and then cold water until the water runs clear.

    • Wash with a pH-neutral detergent and rinse again.

    • Dry at a moderate temperature.

Visualizations

Signaling Pathway of Mordant Action

Mordant_Action cluster_complex Complex Formation Fiber Textile Fiber (-OH, -COOH, -NH2) Mordant Chromium(III) Acetate Hydroxide Fiber->Mordant Coordination Bonding Complex Insoluble Dye-Mordant-Fiber Complex Mordant->Complex Dye Dye Molecule (-OH, -COOH, -NH2) Dye->Mordant Coordination Bonding After_Chrome_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_mordanting Mordanting cluster_finishing Finishing Scouring Scouring of Wool Dyeing Dyeing with Acid Dye Scouring->Dyeing Cooling1 Cool Dyebath to 70°C Dyeing->Cooling1 Add_Mordant Add Cr(III) Acetate Hydroxide Cooling1->Add_Mordant Add_Acid Add Formic Acid (pH 2-4) Add_Mordant->Add_Acid Boiling Boil for 30-45 min Add_Acid->Boiling Cooling2 Cool Down Boiling->Cooling2 Rinsing Rinse Thoroughly Cooling2->Rinsing Drying Dry Rinsing->Drying Cotton_Mordanting_Logic Start Scoured Cotton Tannin Tannin Treatment Start->Tannin Step 1: Enhance Mordant Affinity Mordant Mordanting with Cr(III) Acetate Hydroxide Tannin->Mordant Step 2: Introduce Metal Complexation Sites Dyeing Dyeing Mordant->Dyeing Step 3: Color Application End Dyed Cotton Dyeing->End

References

Application Notes and Protocols for the Laboratory Synthesis of Basic Chromium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium acetates are a class of coordination compounds with applications ranging from catalysis and pigments to roles in leather tanning and as cross-linking agents.[1] A common and well-characterized species synthesized in the laboratory is chromium(II) acetate (B1210297) dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂, often referred to as chromous acetate.[2] This dimeric complex is notable for its quadruple metal-metal bond.[2][3] It is important to distinguish this from "basic chromium acetate," which is a more complex, trinuclear chromium(III) compound with the general formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺.[4][5] While the synthesis of the trinuclear basic chromium(III) acetate is industrially significant, a straightforward and common laboratory preparation is that of the dimeric chromium(II) acetate dihydrate. This document provides a detailed protocol for the synthesis of chromium(II) acetate dihydrate.

The synthesis involves the reduction of a chromium(III) or chromium(VI) species to the chromium(II) state, followed by precipitation with an acetate salt. The chromium(II) ion is readily oxidized by atmospheric oxygen, and therefore, the synthesis must be carried out under an inert atmosphere to prevent the formation of chromium(III) impurities.[6][7] The successful synthesis of the brick-red chromium(II) acetate is often considered a measure of skill in handling air-sensitive compounds.[3][6][7]

Experimental Protocol: Synthesis of Chromium(II) Acetate Dihydrate

This protocol details the reduction of potassium dichromate (Cr₂O₇²⁻) to chromium(II) using zinc metal in an acidic medium, followed by precipitation with sodium acetate.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Mossy zinc (Zn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Inert gas (e.g., nitrogen or argon) or carbon dioxide source (e.g., dry ice)[8]

Equipment:

  • Side-arm test tube or flask

  • Rubber stopper with gas inlet and outlet tubing

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Hot plate/stirrer

  • Ice bath

  • Schlenk line or glovebox (recommended for optimal results)

Procedure:

  • Preparation of the Chromium(II) Solution:

    • In a side-arm test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.[3][6][7]

    • In a separate beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water. Gentle heating may be required to achieve complete dissolution. Allow this solution to cool to room temperature.[3][6][7]

    • This step must be performed in a fume hood. Carefully and slowly add 10 mL of concentrated hydrochloric acid dropwise to the side-arm test tube containing the potassium dichromate and zinc.[6] An immediate and vigorous reaction will occur, producing hydrogen gas.

    • The color of the solution will change from orange (Cr(VI)) to green (Cr(III)) and finally to a clear sky blue (Cr(II)).[6][7][9] Ensure the reaction proceeds until the solution is entirely blue, with no traces of green, indicating the complete reduction to Cr(II).[10] This process can be facilitated by gently warming the mixture.

  • Precipitation of Chromium(II) Acetate:

    • Once the reduction is complete and the solution is a stable blue color, it must be transferred to the sodium acetate solution while minimizing exposure to air.

    • A continuous flow of an inert gas, such as nitrogen or carbon dioxide, should be maintained over the reaction and receiving flasks.

    • Force the blue chromium(II) solution through tubing into the beaker containing the prepared sodium acetate solution.[10] This can be achieved by carefully increasing the pressure of the inert gas in the side-arm test tube.

    • Upon contact with the acetate solution, a brick-red precipitate of chromium(II) acetate dihydrate will immediately form.[7][9][10]

  • Isolation and Purification of the Product:

    • Cool the beaker containing the red precipitate in an ice bath to ensure complete precipitation.[7]

    • Set up a Buchner funnel for vacuum filtration. It is crucial to minimize the time the product is exposed to air on the filter.

    • Quickly filter the cold, deep-red product. As soon as the liquid has been pulled through, break the vacuum.[6][7]

    • Wash the precipitate sequentially with small portions of ice-cold deoxygenated water, followed by ethanol, and finally diethyl ether to facilitate drying.[6][7][9] Break the vacuum after each wash.

    • After the final ether wash, draw air through the sample for a brief period (approximately 30 seconds) to aid in drying.[6][7]

  • Drying and Storage:

    • Spread the collected brick-red solid on a watch glass or filter paper to allow the residual ether to evaporate.

    • For long-term storage, the product should be kept in a desiccator or under an inert atmosphere to prevent oxidation, which is indicated by a color change to grayish-green.[11]

Data Presentation

ParameterValue
Reactants
Potassium Dichromate (K₂Cr₂O₇)1.0 g
Mossy Zinc (Zn)5.0 g
Concentrated Hydrochloric Acid (HCl)10 mL
Sodium Acetate Trihydrate (NaC₂H₃O₂·3H₂O)4.5 g
Product
Theoretical Yield of Cr₂(CH₃CO₂)₄(H₂O)₂~1.28 g*
AppearanceBrick-red crystalline powder[2][6][9][11]
FormulaCr₂(CH₃CO₂)₄(H₂O)₂[2]
Molar Mass376.2 g/mol

*Theoretical yield is calculated based on potassium dichromate as the limiting reagent.

Characterization

The synthesized chromium(II) acetate dihydrate can be characterized by several methods:

  • Visual Inspection: The brick-red color is a primary indicator of the desired product. Oxidation to chromium(III) species results in a color change to green or gray.[11]

  • Magnetic Susceptibility: Pure chromium(II) acetate dihydrate is diamagnetic, a consequence of the strong quadruple bond between the two chromium centers.[2][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the acetate and water ligands.

  • UV-Vis Spectroscopy: The electronic transitions within the dimeric chromium(II) complex can be observed, although the compound's low solubility can be a limiting factor.

Experimental Workflow

SynthesisWorkflow A Preparation of Reactants - K2Cr2O7 and Zn in side-arm flask - NaOAc solution in beaker B Reduction of Cr(VI) to Cr(II) - Add conc. HCl to flask - Solution turns orange -> green -> blue A->B Reaction Initiation C Precipitation - Transfer blue Cr(II) solution to NaOAc solution under inert atmosphere - Immediate formation of red precipitate B->C Product Formation D Isolation - Cool in ice bath - Vacuum filter the precipitate C->D Collection E Purification and Washing - Wash with cold deoxygenated H2O - Wash with ethanol - Wash with diethyl ether D->E Removal of Impurities F Drying and Storage - Air dry briefly - Store under inert atmosphere E->F Final Product

Caption: Workflow for the synthesis of chromium(II) acetate dihydrate.

References

Application Notes and Protocols: Chromium(III) Acetate Hydroxide as a Precursor for Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Chromium(III) acetate (B1210297) hydroxide (B78521) as a precursor for the synthesis of chromium oxide (Cr₂O₃) nanoparticles. The protocols detailed below are based on established methods for similar chromium precursors, offering a foundational approach for researchers.

Introduction

Chromium(III) acetate hydroxide is a moderately water-soluble crystalline chromium source that decomposes upon heating to form chromium oxide.[1] This property makes it an excellent and cost-effective precursor for the synthesis of chromium oxide (Cr₂O₃) nanoparticles.[1] Cr₂O₃ nanoparticles are of significant interest due to their high stability, wide band gap (~3.4 eV), and diverse applications in catalysis, pigments, and advanced materials. The use of an acetate-based precursor can also influence the morphology and surface properties of the resulting nanomaterials.

Applications of Chromium Oxide Nanomaterials

Chromium oxide nanoparticles synthesized from chromium precursors exhibit a wide range of applications, including:

  • Catalysis: They are utilized as catalysts in various organic reactions.

  • Pigments: Due to their stability and color, they are used in paints, inks, and ceramics.[2]

  • Electrochemical Sensors: Cr₂O₃ nanoparticle-modified electrodes have shown enhanced sensitivity for the detection of various analytes, such as paracetamol.[3]

  • Antibacterial Agents: Green-synthesized chromium oxide nanoparticles have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Antioxidant and Anticancer Agents: Studies have shown the potential of Cr₂O₃ nanoparticles in antioxidant and anticancer applications.[4]

  • Drug Delivery: The biocompatibility and functionalizable surface of these nanoparticles make them potential candidates for drug delivery systems.

Experimental Protocols

While specific protocols for this compound are not abundant in the reviewed literature, the following methods, adapted from protocols using Chromium(III) acetate and other chromium salts, provide a strong starting point for the synthesis of Cr₂O₃ nanoparticles.

Protocol 1: Green Synthesis of Cr₂O₃ Nanoparticles

This protocol is adapted from a method using Chromium(III) acetate and a plant extract as a reducing and capping agent. This environmentally friendly approach avoids the use of harsh chemicals.

Materials:

  • This compound

  • Deionized water

  • Ethanol (B145695)

  • Cassia fistula leaf extract (or other suitable plant extract)

  • Sodium hydroxide (NaOH) (optional, for pH adjustment)

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Furnace

Procedure:

  • Precursor Solution Preparation: Prepare a 0.5 M solution of this compound in deionized water.

  • Reaction Mixture: In a conical flask, place 25 mL of the 0.5 M this compound solution.

  • Addition of Plant Extract: While stirring at room temperature, add 100 mL of the aqueous plant extract to the precursor solution.

  • Heating and Precipitation: After 30 minutes of stirring, increase the temperature to 70°C and continue stirring for 60 minutes to facilitate the formation of precipitates.

  • (Optional) pH Adjustment: For an alternative synthesis route, after the initial 30 minutes of stirring with the plant extract, add a 1 M NaOH solution dropwise until the pH of the mixture reaches approximately 12. Then, heat the mixture to 70°C for 60 minutes.[5]

  • Isolation and Washing: Allow the reaction mixture to cool to room temperature. Separate the precipitates by centrifugation or filtration. Wash the collected nanoparticles several times with deionized water and then with ethanol to remove any impurities.

  • Drying and Calcination: Dry the washed nanoparticles in an oven at 80°C for 24 hours. Subsequently, calcine the dried powder in a furnace at a specified temperature (e.g., 500-700°C) for 2-3 hours to obtain crystalline Cr₂O₃ nanoparticles.[5]

Protocol 2: Thermal Decomposition of this compound

This protocol describes a direct thermal decomposition method to synthesize Cr₂O₃ nanoparticles.

Materials:

  • This compound powder

  • Crucible

  • Furnace

Procedure:

  • Sample Preparation: Place a known amount of this compound powder into a ceramic crucible.

  • Thermal Decomposition: Place the crucible in a muffle furnace.

  • Calcination: Heat the furnace to a target temperature (e.g., 450-600°C) at a controlled ramp rate.[6] Maintain the temperature for a set duration (e.g., 2-3 hours) to ensure complete decomposition of the precursor into chromium oxide.

  • Cooling and Collection: Allow the furnace to cool down to room temperature naturally. The resulting green or dark green powder is the Cr₂O₃ nanoparticles.

Data Presentation

The properties of the synthesized chromium oxide nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize quantitative data from studies using chromium-based precursors.

Table 1: Properties of Cr₂O₃ Nanoparticles from Green Synthesis using Chromium(III) Acetate [5]

Property(Cr₂O₃)aq(Cr₂O₃)et(Cr₂O₃)aqNa(Cr₂O₃)etNa
Crystallite Size (nm) 22.1814.8519.3423.90
Particle Size (SEM, nm) AgglomeratedFine particlesAgglomeratedAgglomerated
Band Gap (eV) 4.344.404.124.06
Specific Capacitance (mAhg⁻¹) --234.35-

(Cr₂O₃)aq: synthesized with aqueous extract; (Cr₂O₃)et: synthesized with ethanolic extract; (Cr₂O₃)aqNa: synthesized with aqueous extract and NaOH; (Cr₂O₃)etNa: synthesized with ethanolic extract and NaOH.

Table 2: Comparison of Cr₂O₃ Nanoparticle Properties from Different Precursors

PrecursorSynthesis MethodCalcination Temp. (°C)Avg. Crystallite Size (nm)Band Gap (eV)Reference
Chromium(III) nitrateThermal Decomposition500< 100~2.95
Chromium(III) nitrateThermal Decomposition600< 100~3.18
Chromium(III) chlorideMicrowave50025 - 433.44 - 3.58[7]
Chromium acetylacetonateThermal Decomposition45020 - 304.5[6]

Visualizations

Experimental Workflow for Green Synthesis

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_separation Isolation & Purification cluster_final Final Product Formation precursor 0.5 M Chromium(III) Acetate Hydroxide Solution mix Mix & Stir (30 min, RT) precursor->mix extract Aqueous/Ethanolic Plant Extract extract->mix heat Heat & Stir (60 min, 70°C) mix->heat cool Cool to RT heat->cool separate Centrifuge/ Filter cool->separate wash Wash with H₂O & EtOH separate->wash dry Dry (80°C, 24h) wash->dry calcine Calcine (500-700°C, 2-3h) dry->calcine nanoparticles Cr₂O₃ Nanoparticles calcine->nanoparticles

Caption: Workflow for the green synthesis of Cr₂O₃ nanoparticles.

Logical Relationship of Synthesis Parameters and Nanoparticle Properties

G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties precursor Precursor Type (e.g., Acetate, Nitrate) size Particle Size & Crystallinity precursor->size influences morphology Morphology precursor->morphology affects temp Calcination Temperature temp->size directly impacts bandgap Band Gap temp->bandgap inversely related to size time Reaction Time time->size can affect ph pH of Solution ph->size influences activity Catalytic/Biological Activity size->activity determines morphology->activity influences bandgap->activity related to

Caption: Interplay of synthesis parameters and resulting nanoparticle properties.

References

Application Notes and Protocols: Chromium(III) Acetate Hydroxide in the Preparation of Chromium Oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of chromium(III) acetate (B1210297) hydroxide (B78521) as a precursor in the synthesis of chromium oxide (Cr₂O₃) catalysts. The resulting catalysts, particularly when supported on high-surface-area materials like alumina (B75360), exhibit significant activity in various chemical transformations, most notably in the dehydrogenation of alkanes to produce valuable olefins.

Introduction

Chromium(III) acetate hydroxide is a versatile and moderately water-soluble crystalline chromium source that readily decomposes upon heating to form chromium oxide.[1] This property makes it an excellent precursor for the preparation of both unsupported and supported chromium oxide catalysts.[1] Supported chromium oxide catalysts, especially on alumina (Cr₂O₃/Al₂O₃), are of significant industrial importance, particularly in the dehydrogenation of light alkanes such as propane (B168953) and isobutane (B21531) to their corresponding alkenes.[2][3] The performance of these catalysts is intricately linked to the preparation method, precursor choice, and subsequent thermal treatment, which influence the dispersion, oxidation state, and interaction of the chromium species with the support material.

Data Presentation: Physicochemical and Catalytic Properties

The properties of chromium oxide catalysts are highly dependent on the synthesis parameters. The following tables summarize key quantitative data for chromium oxide catalysts prepared from this compound and related precursors.

Table 1: Physicochemical Properties of Alumina-Supported Chromium Oxide Catalysts

Catalyst PrecursorSupport MaterialChromium Loading (wt%)Calcination Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
Chromium(III) Acetateγ-Al₂O₃13600---
Chromium(III) NitratePseudoboehmite-600---
Chromic AcidAlumina7.1-56--
Chromic AcidAlumina7.4-103--
Activated Alumina (for reference)---334.670.07138.096

Data compiled from multiple sources for comparative purposes.

Table 2: Catalytic Performance in Isobutane Dehydrogenation

Catalyst PrecursorSupport MaterialReaction Temperature (°C)Isobutane Conversion (%)Isobutylene Selectivity (%)
Chromium(III) AcetatePseudoboehmite (Kneading Method)600~40-50>90
Chromium(III) NitratePseudoboehmite (Impregnation Method)600--
Chromic AcidAlumina (56 m²/g)570-61060-68>93

Performance data is indicative and can vary based on specific reaction conditions and catalyst preparation details.[2][4]

Experimental Protocols

This section provides detailed methodologies for the preparation of supported chromium oxide catalysts using this compound.

Protocol 1: Preparation of Alumina-Supported Chromium Oxide Catalyst via Incipient Wetness Impregnation

Objective: To synthesize a Cr₂O₃/Al₂O₃ catalyst for use in alkane dehydrogenation.

Materials:

  • This compound [(CH₃CO₂)₇Cr₃(OH)₂]

  • γ-Alumina (high surface area, e.g., 200-400 m²/g)[5]

  • Deionized water

  • Rotary evaporator

  • Tube furnace

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Support Pre-treatment: Dry the γ-alumina support at 120°C for 4 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried γ-alumina using a suitable method, such as nitrogen physisorption (BET analysis).

  • Impregnation Solution Preparation:

    • Calculate the mass of this compound required to achieve the desired chromium loading (e.g., 13 wt%).

    • Dissolve the calculated amount of this compound in a volume of deionized water equal to the pore volume of the alumina support.

  • Incipient Wetness Impregnation:

    • Place the dried γ-alumina in a round-bottom flask.

    • Slowly add the impregnation solution to the alumina while rotating the flask to ensure even distribution. Continue mixing until the powder appears uniformly moist with no excess liquid.

  • Drying:

    • Dry the impregnated material in an oven at 110-120°C for 12 hours to remove the solvent.

  • Calcination:

    • Place the dried powder in a ceramic crucible and transfer it to a tube furnace.

    • Heat the sample under a flow of dry air. Ramp the temperature to 600-750°C at a rate of 5-10°C/min and hold for 4-6 hours.[2][4] This step decomposes the acetate precursor to form chromium oxide species on the alumina surface.

    • Cool the catalyst to room temperature under a flow of inert gas (e.g., nitrogen).

  • Storage: Store the prepared catalyst in a desiccator to prevent moisture adsorption.

Mandatory Visualizations

Experimental Workflow for Catalyst Preparation

experimental_workflow start Start precursor Chromium(III) Acetate Hydroxide Solution start->precursor support γ-Alumina Support start->support impregnation Incipient Wetness Impregnation precursor->impregnation support->impregnation drying Drying (110-120°C) impregnation->drying calcination Calcination (600-750°C) drying->calcination catalyst Cr₂O₃/Al₂O₃ Catalyst calcination->catalyst

Caption: Workflow for the preparation of a supported chromium oxide catalyst.

Logical Relationship of Preparation Steps to Catalyst Properties

logical_relationship precursor Precursor (Cr(III) Acetate Hydroxide) dispersion Cr Species Dispersion precursor->dispersion influences support Support (γ-Al₂O₃) support->dispersion affects surface_area Surface Area & Porosity support->surface_area determines impregnation Impregnation Method impregnation->dispersion controls calcination Calcination Temperature & Time calcination->dispersion influences calcination->surface_area affects oxidation_state Cr Oxidation State calcination->oxidation_state determines performance Catalytic Performance (Activity, Selectivity, Stability) dispersion->performance surface_area->performance oxidation_state->performance

Caption: Key parameters influencing final catalyst properties and performance.

References

Application Notes and Protocols for Studying the Catalytic Activity of Chromium(III) Acetate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the catalytic activity of Chromium(III) acetate (B1210297) hydroxide (B78521). The information presented herein is intended to guide researchers in setting up experiments, characterizing the catalyst, and evaluating its performance in various organic transformations.

Introduction to Chromium(III) Acetate Hydroxide as a Catalyst

This compound, with the general formula Cr₃(OH)₂(CH₃COO)₇, is a coordination complex of chromium in the +3 oxidation state.[1] It is a violet powder that is soluble in water.[2] This compound has garnered interest as a versatile catalyst in several organic reactions due to the Lewis acidic nature of the chromium(III) center and its ability to coordinate with various organic substrates.[3][4] Its applications include roles as an oxidation catalyst, a catalyst for the synthesis of monoacylglycerols, and in polymerization reactions.[3][5]

Catalyst Preparation and Characterization

A consistent and well-characterized catalyst is crucial for reproducible catalytic studies. This section outlines the synthesis and characterization of this compound.

Synthesis Protocol for this compound

This protocol is adapted from established methods for the synthesis of chromium(III) acetate.[6]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) or Ethanol (B145695) (C₂H₅OH)

  • Concentrated hydrochloric acid (HCl) (if using ethanol for reduction)

  • Concentrated ammonia (B1221849) solution (NH₄OH)

  • Glacial acetic acid (CH₃COOH)

  • Distilled water

Procedure:

  • Reduction of Chromium(VI):

    • Method A (Using SO₂): Dissolve 25 g of potassium dichromate in 500 mL of water. Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III). Boil the solution to remove any excess SO₂.

    • Method B (Using Ethanol): In a fume hood, add 17 g of chromium(VI) oxide to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid. Slowly add 35 mL of ethanol. The solution will turn green. Boil the solution to remove excess ethanol and acetaldehyde.

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the green solution of the chromic salt to boiling.

    • Slowly add concentrated ammonia solution dropwise with continuous stirring until the solution is slightly basic. This will precipitate chromium(III) hydroxide.

    • Filter the precipitate using a Büchner funnel and wash it thoroughly with several portions of hot distilled water.

  • Formation of this compound:

    • Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

    • Add approximately 100 mL of glacial acetic acid to dissolve the precipitate.

    • Carefully evaporate the solution almost to dryness over a small flame in a fume hood, stirring frequently.

    • Collect the resulting violet crystals and dry them in a desiccator.

Catalyst Characterization

Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the acetate and hydroxide ligands. The presence of bands corresponding to the carboxylate group (around 1600-1400 cm⁻¹) and O-H stretching (around 3400 cm⁻¹) can confirm the compound's identity.[5][7]

  • UV-Visible (UV-Vis) Spectroscopy: To observe the d-d electronic transitions of the Cr(III) ions, which are characteristic of its coordination environment. Aqueous solutions of Cr(III) acetate hydroxide typically exhibit absorption maxima that can be monitored to study solution stability and kinetics.[8][9]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the catalyst and to study its decomposition profile.

Application Note 1: Synthesis of 1-Monoacylglycerols

This compound is an efficient catalyst for the synthesis of 1-monoacylglycerols (1-MAGs) via the reaction of glycidol (B123203) with fatty acids.[3] This solvent-free reaction proceeds with high conversion rates.[3]

Experimental Protocol: Synthesis of 1-Monoolein

This protocol is based on the work of Janiš et al. (2006).[3]

Materials:

  • Oleic acid

  • Glycidol

  • This compound (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add oleic acid and glycidol in a desired molar ratio (e.g., 1:1.1).

  • Add this compound catalyst (e.g., 0.5% w/w of the total reactants).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with continuous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques such as titration (to determine the acid value) or chromatography (TLC, GC, or HPLC).

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • The product, 1-monoolein, can be purified by techniques such as column chromatography if required.

Data Presentation

Table 1: Catalytic Performance of this compound in the Synthesis of 1-Monoacylglycerols [3]

Fatty AcidCatalyst Loading (wt%)Temperature (°C)Reaction Time (min)Conversion (%)
Caprylic Acid0.5906098-99
Capric Acid0.5906098-99
Lauric Acid0.5906098-99
Palmitic Acid0.5906098-99
Oleic Acid0.5906098-99

Reaction Workflow

G Reactants Fatty Acid + Glycidol ReactionMixture Reaction Mixture Reactants->ReactionMixture Catalyst Cr(III) Acetate Hydroxide Catalyst->ReactionMixture Heating Heating (e.g., 90°C) + Stirring ReactionMixture->Heating Monitoring Reaction Monitoring (e.g., Titration, GC) Heating->Monitoring Product 1-Monoacylglycerol Monitoring->Product

Caption: Experimental workflow for the synthesis of 1-monoacylglycerols.

Application Note 2: Catalytic Oxidation of Alcohols

Chromium(III) complexes are known to catalyze the oxidation of alcohols to aldehydes and ketones. While specific protocols for this compound are not abundant in the literature, a general procedure can be adapted from studies using other Cr(III) catalysts.[10][11]

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol

This is a representative protocol and may require optimization for specific substrates and desired outcomes.

Materials:

  • Benzyl alcohol

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution) or another suitable oxidant

  • This compound (catalyst)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol in acetonitrile.

  • Add the this compound catalyst to the solution.

  • Add the internal standard for quantitative analysis.

  • Slowly add the oxidant (e.g., hydrogen peroxide) to the reaction mixture while stirring.

  • Maintain the reaction at a specific temperature (e.g., room temperature or reflux) and monitor its progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., by adding a saturated solution of sodium sulfite).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product (benzaldehyde) by column chromatography if necessary.

Data Presentation

Table 2: Representative Data for Catalytic Oxidation of Benzyl Alcohol (Hypothetical data based on typical Cr(III) catalyst performance)

Catalyst Loading (mol%)Oxidant (equiv.)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity to Benzaldehyde (%)
12251245>99
22251265>99
23251280>99
235069598
Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the oxidation of an alcohol by a Cr(III) catalyst, leading to the formation of a Cr(V) active species.

G CrIII Cr(III) Catalyst CrV Cr(V)=O (Active Oxidant) CrIII->CrV Oxidation CrIII_ROH [Cr(III)-ROH] Adduct CrV->CrIII_ROH Coordination CrIII_ROH->CrIII Oxidation & Product Release Product Aldehyde/Ketone CrIII_ROH->Product ROH R-CH₂OH (Alcohol) ROH->CrV Oxidant Oxidant (e.g., H₂O₂) Oxidant->CrIII Byproduct Reduced Oxidant Oxidant->Byproduct

Caption: Proposed catalytic cycle for alcohol oxidation.

Safety Precautions

  • Chromium compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • All reactions should be performed in a well-ventilated fume hood.[12]

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the experiments for detailed safety information.[1]

Conclusion

This compound serves as a promising catalyst for various organic transformations. The protocols and data presented in these application notes provide a foundation for researchers to explore its catalytic potential further. Optimization of reaction conditions for different substrates is encouraged to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Chromium(III) Acetate Hydroxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Chromium(III) acetate (B1210297) hydroxide (B78521).

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity Chromium(III) acetate hydroxide?

A1: High-purity this compound should be a grayish-green or bluish-green powder.[1] Significant deviations from this color may indicate the presence of impurities.

Q2: What are the most common impurities in synthesized this compound?

A2: The most frequently encountered impurities include:

  • Unreacted Chromium(VI): Often from the starting material if the reduction step is incomplete.[2]

  • Sodium Acetate and Sodium Sulfate: These can be introduced from starting materials or side reactions and are common in commercial products.[3]

  • Complex Chromium Ammines: These can form if an excess of ammonia (B1221849) is used during the precipitation of chromium(III) hydroxide.[4]

  • Residual Acetaldehyde (B116499) and Alcohol: If ethanol (B145695) is used as a reducing agent, these may remain if not properly removed.[4]

Q3: My final product has a yellowish or orange tint. What is the likely cause?

A3: A yellow or orange discoloration strongly suggests the presence of unreacted hexavalent chromium (Cr(VI)), which is a hazardous impurity.[2] It is crucial to ensure the complete reduction of the Cr(VI) starting material, which is typically indicated by a pure green color in the solution before proceeding with precipitation.[4]

Q4: How can I minimize the formation of complex chromium ammines?

A4: To prevent the formation of these complexes, the slow and controlled addition of ammonia during the precipitation of chromium(III) hydroxide is critical. Avoid using a large excess of ammonia.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Product is not the expected grayish-green/bluish-green color. Presence of impurities.- Yellow/Orange tint: Indicates unreacted Cr(VI). Ensure complete reduction of the starting material. The solution should be a pure green with no yellow traces before precipitation.[2][4] - Off-color precipitate: May indicate the formation of complex chromium ammines. Add ammonia slowly and avoid a large excess during the precipitation of Cr(III) hydroxide.[4]
Low yield of the final product. - Incomplete precipitation of Chromium(III) hydroxide. - Loss of product during washing steps. - Incomplete reaction of Chromium(III) hydroxide with acetic acid.- Ensure the pH is optimal for the complete precipitation of Cr(III) hydroxide. - Use careful filtration and washing techniques to avoid product loss. - Ensure sufficient reaction time and appropriate temperature for the reaction with acetic acid.
Final product has poor solubility in water. - Formation of insoluble polymeric chromium species. - Presence of insoluble impurities.- Ensure the reaction temperature during the final step with acetic acid is well-controlled. - Purify the product by recrystallization if necessary.
Presence of crystalline white solid in the final product. Contamination with sodium acetate or sodium sulfate.- Use high-purity starting materials. - Wash the precipitated Chromium(III) hydroxide thoroughly with hot water to remove soluble salts before reacting it with acetic acid.[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of Chromium(III) acetate.[4]

1. Reduction of Chromium(VI) to Chromium(III):

  • Dissolve 25g of potassium dichromate (or 17g of chromium(VI) oxide) in 500ml of water.

  • Bubble sulfur dioxide gas through the solution until the color changes to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).

  • Alternatively, add the chromium(VI) compound to a mixture of 420ml of water and 80ml of concentrated hydrochloric acid, followed by the addition of 35ml of ethyl alcohol.

  • Boil the resulting green solution to remove any excess sulfur dioxide or byproducts like acetaldehyde and ethanol.[4]

2. Precipitation of Chromium(III) Hydroxide:

  • Heat the Chromium(III) salt solution to boiling.

  • Slowly add concentrated ammonia water (approx. 40ml) with continuous stirring until the solution is slightly basic and precipitation is complete. Avoid a large excess of ammonia.[4]

  • Filter the precipitated Chromium(III) hydroxide using a Buchner funnel and wash it thoroughly with three 100ml portions of boiling water to remove soluble impurities.[4]

3. Formation of this compound:

  • Transfer the moist Chromium(III) hydroxide precipitate to an evaporating dish.

  • Add approximately 100ml of glacial acetic acid to dissolve the precipitate.[4]

  • Carefully evaporate the solution over a small flame, stirring frequently, until it is almost dry.[4]

  • Dry the resulting crystals in a desiccator.

Qualitative Test for Chromium(VI) Impurity

The 1,5-diphenylcarbazide (B1670730) (DPC) method can be used for the sensitive detection of Cr(VI).[5]

  • Prepare a fresh solution of 1,5-diphenylcarbazide in an organic solvent (e.g., acetone).

  • Acidify a solution of the this compound sample with an acid like sulfuric acid.

  • Add the DPC solution. The formation of a purple-red complex indicates the presence of Cr(VI).[5]

Impurity Data Summary

ImpurityCommon SourceAnalytical MethodPotential for Interference
Chromium(VI) Incomplete reduction of starting material.UV-Vis Spectrophotometry with 1,5-diphenylcarbazide (DPC)[5], Ion Chromatography[2][6]Other oxidizing agents can potentially interfere with the DPC method.
Sodium Sulfate Byproduct from some synthesis routes or impurity in starting materials.Gravimetric analysis by precipitation as Barium Sulfate[7][8], Ion Chromatography.Co-precipitation of other insoluble sulfates can affect gravimetric analysis.
Sodium Acetate Byproduct or unreacted starting material.Titration[9], Ion Chromatography[9]Other acidic or basic components in the sample can interfere with titration.
Complex Chromium Ammines Excess ammonia during precipitation.Infrared (IR) Spectroscopy.Broad water peaks in the IR spectrum can sometimes mask the N-H stretches.

Visualizations

Synthesis_Workflow CrVI Chromium(VI) solution (e.g., K2Cr2O7) Reduction Reduction (e.g., SO2 or Ethanol) CrVI->Reduction CrIII_sol Chromium(III) solution (Green) Reduction->CrIII_sol Precipitation Precipitation (add NH4OH) CrIII_sol->Precipitation CrOH3 Chromium(III) Hydroxide (Precipitate) Precipitation->CrOH3 Washing Washing (Hot Water) CrOH3->Washing Pure_CrOH3 Purified Cr(OH)3 Washing->Pure_CrOH3 Reaction_AcOH Reaction with Acetic Acid Pure_CrOH3->Reaction_AcOH Final_Product This compound Reaction_AcOH->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Troubleshooting Observation Observed Issue in Final Product Color Off-Color (e.g., Yellow/Orange) Observation->Color LowYield Low Yield Observation->LowYield Insolubility Poor Solubility Observation->Insolubility Impurity_CrVI Potential Impurity: Unreacted Cr(VI) Color->Impurity_CrVI Precip_Loss Root Cause: Incomplete Precipitation or Product Loss LowYield->Precip_Loss Polymer Root Cause: Formation of Insoluble Polymeric Species Insolubility->Polymer Incomplete_Rxn Root Cause: Incomplete Reduction Impurity_CrVI->Incomplete_Rxn

Caption: Logical relationships for troubleshooting common synthesis issues.

References

Factors affecting the stability of Chromium(III) acetate hydroxide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the factors that affect the stability of Chromium(III) acetate (B1210297) hydroxide (B78521) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my Chromium(III) acetate hydroxide solution?

A1: The stability of this compound solutions is primarily influenced by pH, temperature, concentration, and exposure to light.[1] Of these, pH is the most critical factor.

Q2: My deep green/blue this compound solution has turned cloudy and a precipitate has formed. What is happening?

A2: The formation of a precipitate is most likely due to the hydrolysis of the Chromium(III) ions.[1] In aqueous solutions, water molecules can react with the chromium complex, leading to the formation of insoluble chromium(III) hydroxide, especially at a higher pH.[1][2]

Q3: What is the ideal pH range to maintain the stability of my this compound solution?

A3: To prevent hydrolysis and subsequent precipitation, it is recommended to maintain the solution in a slightly acidic pH range, typically between 3.0 and 4.0.[3][4] In this range, the soluble hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the predominant and stable species.[3][4]

Q4: I observed a color change in my solution from a deep green/blue to a lighter green over time. Is the solution still usable?

A4: A color change can indicate a change in the coordination sphere of the chromium ion. This can be caused by ligand exchange with other ions present in the solution or changes in the structure of the chromium complex.[5][6] While the solution may still contain soluble chromium, its reactivity and properties may have changed. It is advisable to re-characterize the solution or prepare a fresh batch for critical experiments.

Q5: How does temperature affect the stability of the solution?

A5: Elevated temperatures accelerate the rate of hydrolysis and can lead to faster precipitation.[7][8] It is recommended to store stock solutions at low temperatures (e.g., 2-8 °C) to enhance their long-term stability.[3]

Q6: Can I redissolve the precipitate that has formed in my solution?

A6: In some cases, the precipitation of chromium(III) hydroxide can be reversed by carefully acidifying the solution with a non-coordinating acid (e.g., nitric acid) to lower the pH back into the stable range (3.0-4.0). However, this may not always be successful, and the resulting solution should be used with caution as the exact concentration and nature of the chromium species may have changed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate formation upon standing Hydrolysis of Cr(III) ions due to high pH. The pH of the solution may have risen above 4.[1][4]Adjust pH: Carefully lower the pH of the solution to a range of 3.0-4.0 using a dilute non-coordinating acid (e.g., 0.1 M HNO₃). This acidic environment helps to stabilize the soluble chromium aqua complex.[3]
Elevated storage temperature. Higher temperatures accelerate the rate of hydrolysis.[7][8]Maintain low temperature: Store the stock solution at a low temperature, such as in a refrigerator at 2-8 °C, to slow down the hydrolysis process.[3] When preparing the solution, consider using cooled deionized water.
High concentration. At higher concentrations, the formation of polynuclear chromium species and subsequent precipitation is more likely.Use appropriate concentration: Prepare solutions at the lowest feasible concentration for your experiment. If a higher concentration is necessary, ensure strict pH control.
Color of the solution changes over time (e.g., from deep green/blue to a different shade of green) Ligand exchange. Water molecules in the coordination sphere of the chromium(III) ion can be replaced by other ligands present in the solution (e.g., chloride ions), leading to a color change.[5][6]Use non-coordinating acids: When adjusting the pH, use an acid with a non-coordinating anion, such as nitric acid (HNO₃), to minimize ligand exchange reactions.
Slow complex formation or degradation. The formation of some chromium(III) complexes can be slow, and the initial color may change as the system reaches equilibrium.[6] Conversely, degradation over time can also lead to color changes.Allow for equilibration: When preparing a new solution, allow it to equilibrate for a period before use and monitor its color. For stored solutions, a significant color change may indicate degradation, and preparing a fresh solution is recommended.
Difficulty in dissolving solid this compound Incomplete hydration of the solid. The solubility can be affected by the hydration state of the solid material.Gentle heating and stirring: Use a magnetic stirrer and gently warm the solution to aid dissolution. Avoid excessive heat, which can promote hydrolysis.
Incorrect solvent. While soluble in water, the solubility can be influenced by the presence of other solutes.Ensure high-purity water: Use deionized or distilled water for solution preparation. Impurities in the water can affect solubility and stability.

Quantitative Data on Stability

The stability of this compound solutions is significantly impacted by pH and temperature, which primarily affect the induction period before precipitation begins.

Table 1: Effect of pH on the Induction Period of Chromium Acetate Precipitation at 25°C

pHInduction Period (minutes)
7~1200
8~600
9~300
10< 200

Data adapted from Zou et al. (2000).[7]

Table 2: Effect of Temperature on the Induction Period of Chromium Acetate Precipitation at pH 9

Temperature (°C)Induction Period
25Decreases with increasing temperature
35Significantly shorter than at 25°C
45Very short

Qualitative trend adapted from Zou et al. (2000).[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound solid

  • High-purity deionized water (cooled to 4-8 °C)

  • 0.1 M Nitric Acid (or another suitable non-coordinating acid)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound solid.

  • In a volumetric flask, add approximately 80% of the final volume of cold deionized water.

  • While stirring, slowly add the weighed solid to the water.

  • Continue stirring until the solid is completely dissolved. Gentle warming on a stir plate may be used if necessary, but avoid overheating.

  • Once dissolved, allow the solution to return to room temperature.

  • Measure the pH of the solution using a calibrated pH meter.

  • If the pH is above 4.0, add 0.1 M nitric acid dropwise while stirring until the pH is within the range of 3.0-4.0.

  • Bring the solution to the final volume with deionized water and mix thoroughly.

  • Store the solution in a tightly sealed container at 2-8 °C, protected from light.

Protocol 2: Accelerated Stability Testing

Objective: To assess the stability of a prepared this compound solution under accelerated conditions.

Materials:

  • Prepared this compound solution

  • Multiple small, tightly sealed, inert containers (e.g., glass vials)

  • Temperature-controlled oven or incubator

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Aliquot the prepared stock solution into several small, sealed containers.

  • Place the containers in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 50°C).

  • At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one container from the oven.

  • Allow the container to cool to room temperature.

  • Visually inspect the solution for any signs of precipitation or color change.

  • Measure and record the pH of the solution.

  • Measure the UV-Vis absorbance spectrum of the solution (e.g., from 300 to 800 nm) to monitor for changes in the chromium complex. A decrease in absorbance at the characteristic peaks may indicate precipitation.

  • Plot the changes in pH and absorbance over time to evaluate the stability of the solution under the tested conditions.

Visualizations

Factors_Affecting_Stability cluster_factors Key Factors cluster_process Degradation Pathway cluster_solution Solution State pH pH Hydrolysis Hydrolysis pH->Hydrolysis Increases rate (especially pH > 4) Temp Temperature Temp->Hydrolysis Increases rate Conc Concentration Precipitation Precipitation of Cr(OH)₃ Conc->Precipitation Higher conc. increases likelihood Light Light Exposure Light->Hydrolysis Can accelerate Hydrolysis->Precipitation Unstable Unstable Solution Precipitation->Unstable Stable Stable Solution [Cr(H₂O)₆]³⁺ Stable->Hydrolysis Shifts equilibrium

Caption: Factors influencing the stability of this compound solutions.

Experimental_Workflow start Start: Prepare Solution prep Prepare Cr(III) Acetate Hydroxide Solution (pH 3.0-4.0) start->prep storage Aliquot and Store under Varied Conditions (Temp, Light) prep->storage analysis Analyze at Time Intervals storage->analysis visual Visual Inspection (Precipitate, Color) analysis->visual ph_measure pH Measurement analysis->ph_measure uv_vis UV-Vis Spectroscopy analysis->uv_vis data Collect and Analyze Data visual->data ph_measure->data uv_vis->data end End: Determine Stability data->end

Caption: A general workflow for assessing the stability of a solution.

References

Troubleshooting low purity in basic chromium acetate preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the synthesis and purification of basic chromium acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and problems that may arise during your experiments, helping you to identify potential causes and implement effective solutions to ensure the purity of your basic chromium acetate.

Q1: My final product is not the expected grayish-green or bluish-green powder. What does an off-color indicate?

An unexpected color in your final product is a strong indicator of impurities. Here are some likely causes:

  • Incomplete Reduction of Cr(VI): If your synthesis started from a chromium(VI) source, a residual yellow or orange tint suggests that the reduction to chromium(III) was incomplete. Ensure your reducing agent is added in sufficient quantity and that the reaction conditions (temperature, time) are adequate to achieve a pure green solution before proceeding.

  • Formation of Complex Ammines: When precipitating chromium(III) hydroxide (B78521) using ammonia (B1221849), adding a large excess can lead to the formation of soluble chromium ammine complexes, which can alter the color and composition of the final product.[1] It is crucial to add ammonia slowly and only until a slight excess is present.[1]

  • Presence of Other Metal Ions: Contamination from starting materials or reaction vessels can introduce other metal ions, leading to a discolored product.

Q2: The purity of my basic chromium acetate is low. What are the common impurities and how can I remove them?

Common impurities in basic chromium acetate include sodium acetate and sodium sulfate, particularly when sodium-containing reagents are used in the synthesis.[2][3]

  • Washing: Thoroughly washing the precipitated chromium(III) hydroxide with boiling water before dissolving it in acetic acid is a critical step to remove many water-soluble impurities.[1]

  • Recrystallization: If the final product is of low purity, recrystallization can be an effective purification method. The choice of solvent is crucial and may require some experimentation to optimize.

Q3: My basic chromium acetate is precipitating out of solution unexpectedly during the reaction or workup. What could be the cause?

The solubility of chromium acetate species is highly dependent on the pH of the solution.

  • pH Changes: An increase in pH can cause the precipitation of chromium hydroxide.[4] Monitor and control the pH of your solution, especially during neutralization or washing steps. Basic chromium acetate itself can precipitate from unbuffered solutions at moderate pH.[4]

  • Temperature Effects: While solubility generally increases with temperature, rapid cooling can lead to premature precipitation and may trap impurities within the crystals.[5]

Q4: The yield of my purified basic chromium acetate is lower than expected. What are the potential reasons?

Low yields can result from several factors throughout the synthesis and purification process:

  • Incomplete Precipitation: Ensure that the precipitation of chromium(III) hydroxide is complete by checking the pH of the supernatant.

  • Losses During Transfers and Washing: Mechanical losses are common. Ensure careful transfer of solids and minimize the volume of washing solvents to what is necessary.

  • Product Dissolved in Mother Liquor: A significant amount of product may remain dissolved in the filtrate after crystallization. Concentrating the solution before cooling or reducing the temperature further (e.g., with an ice bath) can help to increase the yield.

Data Presentation

The following table summarizes key quantitative data for basic chromium acetate.

PropertyValueNotes
Appearance Grayish-green to bluish-green powder[2][6]
Molecular Formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ cationThe salt form includes an anion, e.g., chloride.[6]
Solubility in Water 675 g/L at 20 °CAt pH 5.[2][7]
Common Impurities Sodium acetate, Sodium sulfate[2][3]
Typical Purity (Commercial) >98%Varies by grade and supplier.

Experimental Protocols

Synthesis of Basic Chromium(III) Acetate

This protocol details a common method for the preparation of basic chromium(III) acetate, adapted from established laboratory procedures.[1]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) or Ethyl alcohol (C₂H₅OH) and concentrated Hydrochloric acid (HCl)

  • Concentrated Ammonia solution (NH₄OH)

  • Glacial acetic acid (CH₃COOH)

  • Distilled water

  • Standard laboratory glassware (beakers, flasks, funnels)

  • Heating and stirring apparatus

  • Suction filtration equipment

Procedure:

  • Reduction of Chromium(VI) to Chromium(III):

    • Dissolve 25 g of potassium dichromate in 500 mL of water.

    • Bubble sulfur dioxide through the solution until the color changes from orange to a pure green, indicating the complete reduction to Cr(III).

    • Boil the solution to expel any excess SO₂.

    • Alternative Reduction: To a mixture of 420 mL of water and 80 mL of concentrated HCl, add the chromium(VI) source. Then, add 35 mL of ethyl alcohol and boil the solution to remove excess alcohol and acetaldehyde.[1]

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the green chromium(III) salt solution to boiling.

    • Slowly add concentrated ammonia solution while stirring continuously until the solution is slightly basic. This will precipitate chromium(III) hydroxide, Cr(OH)₃. Avoid a large excess of ammonia.[1]

  • Washing the Precipitate:

    • Filter the precipitated Cr(OH)₃ using a Büchner funnel.

    • Wash the precipitate thoroughly with three 100 mL portions of boiling water to remove soluble impurities.[1]

  • Formation of Basic Chromium(III) Acetate:

    • Transfer the moist Cr(OH)₃ precipitate to an evaporating basin.

    • Add approximately 100 mL of glacial acetic acid and stir until the hydroxide dissolves.[1]

  • Crystallization and Isolation:

    • In a fume hood, carefully evaporate the solution over a small flame or on a hot plate.

    • Stir the solution frequently as it becomes more concentrated.

    • Once crystals begin to form, reduce the heat and continue to gently heat and stir until the product has crystallized.

    • Dry the final product in a desiccator.[1]

Visualizations

Experimental Workflow for Basic Chromium Acetate Synthesis

G Synthesis Workflow cluster_0 Reduction of Cr(VI) cluster_1 Precipitation & Washing cluster_2 Formation & Isolation A Dissolve K₂Cr₂O₇ in H₂O B Reduce with SO₂ or EtOH/HCl A->B C Boil to remove excess reagents B->C D Heat Cr(III) solution C->D Transfer Cr(III) solution E Precipitate Cr(OH)₃ with NH₄OH D->E F Filter and wash with boiling H₂O E->F G Dissolve Cr(OH)₃ in glacial acetic acid F->G Transfer moist precipitate H Evaporate solution to induce crystallization G->H I Dry final product H->I

Caption: A flowchart of the synthesis of basic chromium acetate.

Troubleshooting Logic for Low Purity

G Troubleshooting Low Purity A Low Purity Detected B Check Product Color A->B C Yellow/Orange Tint? B->C Yes F Unusual Color (not green/blue)? B->F No D Incomplete Cr(VI) Reduction C->D E Review Reduction Step: - Check reagent quantities - Verify reaction time/temp D->E G Possible Ammine Complex Formation F->G Yes I Analyze for Contaminants (e.g., Na⁺, SO₄²⁻) F->I No H Review Precipitation Step: - Avoid excess ammonia G->H J Improve Washing Steps: - Use boiling water for Cr(OH)₃ - Consider recrystallization I->J

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Optimizing Reaction Conditions for Chromium(III) Acetate Hydroxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Chromium(III) acetate (B1210297) hydroxide (B78521). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Chromium(III) acetate hydroxide, providing potential causes and recommended solutions.

Issue Potential Cause(s) Suggested Solution(s)
Final product is not the expected grayish-green/bluish-green powder. - Incomplete reduction of Cr(VI) to Cr(III).- Formation of chromium ammine complexes due to excess ammonia (B1221849).- Ensure the initial solution is a pure green with no yellow tint before proceeding with precipitation.- Add ammonia slowly and avoid a large excess during the precipitation of chromium(III) hydroxide.
Low yield of this compound. - Incomplete precipitation of chromium(III) hydroxide.- Loss of product during washing steps.- Carefully monitor and adjust the pH to the optimal range for precipitation (typically pH 7-10).- Use appropriately sized filters and careful washing techniques to minimize product loss.
Precipitate is difficult to filter or gelatinous. - Rapid precipitation leading to very small particle sizes.- Control the rate of addition of the precipitating agent (e.g., ammonia) to allow for the formation of larger, more easily filterable particles.
Product has poor solubility in desired solvents. - Formation of insoluble chromium oxides due to excessive heating during drying.- Incorrect final product composition.- Dry the final product under vacuum at a moderate temperature.- Characterize the product to confirm the desired this compound structure.
Reaction stalls or proceeds very slowly. - Sub-optimal reaction temperature or pH.- Adjust the temperature and pH according to the optimized parameters outlined in the experimental protocols and data tables below.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical formula for this compound?

A1: this compound is often a complex mixture rather than a simple compound. A commonly cited formula for a basic chromium acetate is [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, which highlights the presence of an oxo-ligand. The actual composition can vary, and it is sometimes represented as (CH₃CO₂)₇Cr₃(OH)₂.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are pH, temperature, and the rate of addition of the base. The pH significantly influences the precipitation of chromium hydroxide from the acetate solution. Temperature affects the rate of reaction and the properties of the precipitate.

Q3: How does pH affect the precipitation of the product?

A3: The hydrolysis of chromium acetate and subsequent precipitation of chromium hydroxide is highly pH-dependent. An increase in pH generally decreases the induction period before precipitation begins and increases the rate of precipitation.

Q4: What is a typical starting material for the synthesis?

A4: A common route involves the reduction of a Chromium(VI) source, such as potassium dichromate, to a Chromium(III) salt in solution. This is followed by the precipitation of chromium(III) hydroxide, which is then reacted with acetic acid.

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for optimizing the synthesis of this compound.

Table 1: Effect of pH on Chromium Precipitation from Acetate Solution at 25°C

pHInduction Period (minutes)
7~1200
10< 200

Data suggests that higher pH leads to a more rapid onset of precipitation.

Table 2: General Reaction Conditions for Chromium(III) Hydroxide Precipitation

ParameterRecommended RangeNotes
Temperature25 - 45°CHigher temperatures can increase the precipitation rate.
pH7 - 10Crucial for initiating and controlling precipitation.
OAc/Cr Mole Ratio3 - 9Higher acetate concentration can delay precipitation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation of Chromium(III) Hydroxide

This protocol is adapted from established methods for the preparation of chromium(III) acetate, with a focus on the isolation of the hydroxide intermediate which can be further reacted to form various basic acetates.

1. Reduction of Chromium(VI) to Chromium(III):

  • Dissolve 25g of potassium dichromate in 500ml of water.

  • Bubble sulfur dioxide through the solution until the color changes to a pure green, indicating complete reduction to Cr(III).

  • Alternatively, add the potassium dichromate to a mixture of 420ml of water and 80ml of concentrated hydrochloric acid, followed by the addition of 35ml of ethyl alcohol.

  • Boil the solution to remove any excess sulfur dioxide or alcohol and acetaldehyde.

2. Precipitation of Chromium(III) Hydroxide:

  • Heat the green solution of the chromic salt to boiling.

  • Slowly add concentrated ammonia water dropwise with continuous stirring.

  • Monitor the pH and stop the addition when a slight excess of ammonia is present and precipitation is complete. Avoid a large excess to prevent the formation of soluble ammine complexes.

3. Isolation and Purification of Chromium(III) Hydroxide:

  • Filter the precipitated chromium(III) hydroxide using a Buchner funnel.

  • Wash the precipitate thoroughly with several portions of boiling water to remove soluble impurities.

4. Formation of this compound:

  • Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

  • Add a stoichiometric amount of glacial acetic acid to achieve the desired acetate-to-hydroxide ratio.

  • Gently heat and stir the mixture to facilitate the reaction.

  • The resulting solution can be carefully evaporated to obtain the solid this compound. The degree of evaporation will determine the final hydration state.

Mandatory Visualizations

experimental_workflow cluster_reduction Step 1: Reduction of Cr(VI) to Cr(III) cluster_precipitation Step 2: Precipitation of Cr(OH)₃ cluster_isolation Step 3: Isolation and Purification cluster_synthesis Step 4: Synthesis of Cr(III) Acetate Hydroxide start Start with K₂Cr₂O₇ Solution reduction Reduce with SO₂ or EtOH/HCl start->reduction green_solution Pure Green Cr(III) Solution reduction->green_solution add_ammonia Slowly add NH₄OH to boiling solution green_solution->add_ammonia precipitate Precipitate Cr(OH)₃ add_ammonia->precipitate filter Filter Precipitate precipitate->filter wash Wash with Hot Water filter->wash purified_hydroxide Purified Cr(OH)₃ wash->purified_hydroxide add_acetic_acid React with Glacial Acetic Acid purified_hydroxide->add_acetic_acid evaporation Controlled Evaporation add_acetic_acid->evaporation final_product This compound evaporation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_color Color Deviation cluster_yield Low Yield cluster_solubility Solubility Problems start Synthesis Issue color_issue Incorrect Product Color start->color_issue yield_issue Low Yield start->yield_issue solubility_issue Poor Solubility start->solubility_issue check_reduction Check for complete Cr(VI) reduction (No yellow tint) color_issue->check_reduction check_ammonia Check for excess ammonia color_issue->check_ammonia solution Implement Corrective Actions check_reduction->solution check_ammonia->solution check_ph Verify optimal pH for precipitation yield_issue->check_ph check_washing Review washing/filtration technique yield_issue->check_washing check_ph->solution check_washing->solution check_drying Check drying temperature and conditions solubility_issue->check_drying check_composition Verify product composition solubility_issue->check_composition check_drying->solution check_composition->solution

Preventing precipitation in aged Chromium(III) acetate hydroxide solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chromium(III) acetate (B1210297) hydroxide (B78521). This guide provides researchers, scientists, and drug development professionals with detailed information to prevent and troubleshoot precipitation in aged solutions, ensuring the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my dark green or violet Chromium(III) acetate hydroxide solution forming a precipitate over time?

A1: The precipitation is primarily due to the hydrolysis of the chromium(III) complex in the aqueous solution.[1][2] Over time, especially with an increase in pH, water or hydroxide ions replace the acetate ligands coordinated to the chromium centers. This process, known as olation (forming Cr-OH-Cr bridges) and subsequent oxolation (forming Cr-O-Cr bridges upon aging), leads to the creation of larger, insoluble chromium hydroxide (Cr(OH)₃) polymers, which then precipitate out of the solution.[2][3] Freshly precipitated chromium hydroxide can often be redissolved, but as it ages, it becomes increasingly difficult to dissolve.[3]

Q2: What are the key factors that accelerate the precipitation process?

A2: Several factors can significantly increase the rate of precipitation:

  • Increased pH: This is the most critical factor. As the pH rises above 4, the rate of hydrolysis and subsequent precipitation increases dramatically.[2][4][5]

  • Elevated Temperature: Higher temperatures provide the energy needed to speed up the hydrolysis and precipitation reactions.[4][6]

  • Salinity: The presence and type of salts in the solution can also influence the rate of precipitation.[4][6]

Q3: How can I prevent or significantly slow down precipitation in my solutions?

A3: To enhance the long-term stability of your this compound solution, consider the following preventative measures:

  • pH Control: Maintain the solution in a slightly acidic condition (ideally pH < 4). In acidic environments, the hydrolysis that leads to precipitation is suppressed.[2]

  • Increase Acetate Concentration: Adding a surplus of acetate (e.g., acetic acid) can help stabilize the solution. A higher acetate to chromium mole ratio pushes the chemical equilibrium away from hydrolysis, delaying the formation of precipitates.[4][6]

  • Proper Storage: Store solutions in tightly sealed, clean glass containers in a cool, dark, and well-ventilated area.[7][8][9] Avoid exposure to direct sunlight and incompatible materials like strong oxidizing agents.[7][9]

Q4: What is the chemical nature of the precipitate?

A4: The precipitate is primarily composed of chromium(III) hydroxide, often in a gelatinous, polymeric form.[10][11] The process involves the conversion of the soluble trinuclear chromium acetate complex into insoluble colloids and then into a solid precipitate.[4]

Troubleshooting Guide

If you encounter precipitation, this guide provides steps to diagnose and potentially resolve the issue.

Problem: A green or grey-green gelatinous precipitate has appeared in the this compound solution.

Troubleshooting_Workflow start Precipitate Observed check_ph 1. Check Solution pH start->check_ph ph_high Is pH > 4.0? check_ph->ph_high acidify 2. Cautiously Add Glacial Acetic Acid to lower pH ph_high->acidify  Yes check_storage 4. Review Storage Conditions ph_high->check_storage  No monitor 3. Stir and Monitor for Re-dissolution acidify->monitor aged Note: Aged precipitates (oxolated) may not redissolve easily. monitor->aged monitor->check_storage storage_sol 5. Store in a cool, dark place in a sealed glass container. check_storage->storage_sol end_ok Problem Resolved / Future Precipitation Prevented storage_sol->end_ok Precipitation_Pathway soluble Soluble Trinuclear Complex [Cr₃O(OAc)₆(H₂O)₃]⁺ hydrolysis Hydrolysis soluble->hydrolysis + OH⁻ intermediate Formation of Hydroxo-Complexes (Replacement of OAc⁻ by OH⁻) hydrolysis->intermediate olation Olation (Aging) intermediate->olation Increased pH, Temp polymer Formation of Soluble Polymers (Cr-OH-Cr Bridges) olation->polymer precipitate Insoluble Precipitate Cr(OH)₃ polymer->precipitate Further Aging & Growth

References

Side reactions to avoid during the synthesis of Chromium(III) acetate hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of Chromium(III) acetate (B1210297) hydroxide (B78521). Our aim is to help you avoid common side reactions and achieve a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Chromium(III) acetate hydroxide, providing potential causes and actionable solutions.

Q1: My final product has a yellowish or orange tint, not the expected grayish-green or bluish-green color. What is the problem?

A1: A yellowish or orange tint in your product is a strong indicator of the presence of unreacted Chromium(VI) species. This is a common issue arising from the incomplete reduction of the Chromium(VI) starting material, such as potassium dichromate.

  • Solution: Ensure the complete reduction of the Cr(VI) starting material. During the reduction step, the solution should turn a pure green color, with no remaining traces of yellow, before you proceed to the next step of the synthesis.[1][2] If you are using a reducing agent like sulfur dioxide or ethanol (B145695), ensure it is added in sufficient quantity and allowed to react completely.[1]

Q2: The color of my product is an unusual shade of violet or a different hue of green. What could have caused this?

A2: An unexpected color, other than the characteristic grayish-green or bluish-green, can often be attributed to the formation of complex chromium ammines. This side reaction occurs when an excess of ammonia (B1221849) is used during the precipitation of chromium(III) hydroxide.[1][2]

  • Solution: To prevent the formation of these complexes, the addition of ammonia during the precipitation of chromium(III) hydroxide must be carefully controlled. Add the ammonia solution slowly and monitor the pH to avoid a large excess.[1][2]

Q3: My yield of this compound is significantly lower than expected. What are the potential reasons?

A3: Low yield can be a result of several factors throughout the synthesis process:

  • Incomplete Precipitation: If the pH is not optimal during the addition of ammonia, the precipitation of chromium(III) hydroxide may be incomplete.

  • Hydrolysis Issues: In aqueous solutions, chromium(III) acetate can undergo hydrolysis, especially with changes in pH. This can lead to the formation of insoluble chromium(III) hydroxide, which may be lost during filtration if not handled correctly.

  • Loss During Washing: Excessive washing or the use of an inappropriate solvent can lead to the dissolution of the product.

  • Solution:

    • Monitor the pH carefully during the precipitation of chromium(III) hydroxide to ensure complete precipitation.

    • Control the pH of the final solution to minimize hydrolysis of the chromium(III) acetate.

    • Use cold, deionized water for washing the precipitate to minimize product loss.

Q4: My product contains impurities that I cannot identify. What are some common contaminants?

A4: Besides the side products already mentioned, your sample may be contaminated with starting materials or other byproducts.

  • Sodium Salts: If sodium dichromate or sodium acetate is used in the synthesis, the final product may contain sodium acetate or sodium sulfate (B86663) as impurities.[3]

  • Oxalates: Some commercial chromium(III) acetate samples have been found to contain oxalate (B1200264) ligands.[3] This could potentially be a byproduct from the oxidation of organic reducing agents.

  • Solution:

    • Thoroughly wash the precipitated chromium(III) hydroxide to remove soluble salts.[1]

    • Consider recrystallization of the final product to improve purity, although this may impact the overall yield.

Data Presentation: Impact of Reaction Conditions on Side Reactions

The following table summarizes the key reaction parameters and their influence on the formation of common side products during the synthesis of this compound.

ParameterCondition to AvoidPotential Side Reaction/IssueRecommended Action
Reduction of Cr(VI) Insufficient reducing agent or reaction timeIncomplete reduction, leading to Cr(VI) contamination.Ensure a pure green solution with no yellow tint is obtained.[1]
pH during Precipitation Large excess of ammoniaFormation of soluble chromium ammine complexes.[1][2]Add ammonia slowly and monitor the pH carefully.[1]
Final Product pH Highly acidic or basic conditionsHydrolysis of the final product to form insoluble hydroxides.Maintain a suitable pH to ensure the stability of the acetate complex.
Purity of Reagents Use of reagents containing sulfates or other coordinating anionsIncorporation of other anions into the final product, forming mixed-ligand complexes.Use high-purity starting materials.

Experimental Protocol: Synthesis of High-Purity this compound

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfur dioxide (SO₂) gas or Ethanol (C₂H₅OH)

  • Concentrated Hydrochloric Acid (HCl) (if using ethanol)

  • Concentrated Ammonia solution (NH₄OH)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized water

Procedure:

  • Reduction of Chromium(VI):

    • Dissolve 25g of potassium dichromate in 500ml of deionized water.

    • Method A (Sulfur Dioxide): Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[1]

    • Method B (Ethanol): Add the potassium dichromate solution to a mixture of 420ml of water and 80ml of concentrated hydrochloric acid. Then, slowly add 35ml of ethyl alcohol.[1]

    • Boil the resulting green solution to remove any excess sulfur dioxide or byproducts from the ethanol reduction (acetaldehyde).[1]

  • Precipitation of Chromium(III) Hydroxide:

    • Heat the green solution of the chromic salt to boiling.

    • Slowly add concentrated ammonia solution dropwise from a burette while stirring continuously.

    • Monitor the precipitation and avoid adding a large excess of ammonia to prevent the formation of ammine complexes.[1][2]

    • Once precipitation is complete, filter the chromium(III) hydroxide precipitate using a Buchner funnel.

    • Wash the precipitate thoroughly with several portions of boiling deionized water to remove soluble impurities.[1]

  • Formation of this compound:

    • Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

    • Add approximately 100ml of glacial acetic acid and stir to dissolve the precipitate.

    • Carefully evaporate the solution almost to dryness over a small flame, stirring frequently to prevent charring.[1]

    • Dry the resulting crystals in a desiccator.

Mandatory Visualization

The following diagram illustrates the key steps in the synthesis of this compound and the potential pathways to undesirable side products.

Synthesis_Pathway cluster_reduction Reduction Step cluster_precipitation Precipitation Step cluster_acetylation Acetylation Step CrVI Cr(VI) source (e.g., K₂Cr₂O₇) CrIII_solution Cr(III) Solution (Pure Green) CrVI->CrIII_solution Reduction CrVI_impurity Cr(VI) Impurity (Yellow/Orange Tint) CrVI->CrVI_impurity Incomplete Reduction ReducingAgent Reducing Agent (e.g., SO₂, Ethanol) ReducingAgent->CrIII_solution Ammonia Ammonia (NH₃) CrOH3 Cr(OH)₃ Precipitate Ammonia->CrOH3 AceticAcid Acetic Acid (CH₃COOH) CrAc This compound (Desired Product) AceticAcid->CrAc CrIII_solution->CrOH3 Precipitation Ammine_complex Cr-Ammine Complexes (Color Variation) CrIII_solution->Ammine_complex Excess NH₃ CrOH3->CrAc Reaction

Caption: Workflow for the synthesis of this compound, highlighting critical steps and potential side reactions.

References

Technical Support Center: Hydrolysis of Chromium(III) Acetate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH on the hydrolysis of Chromium(III) acetate (B1210297) hydroxide (B78521).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of Chromium(III) acetate hydroxide in aqueous solutions?

A1: The stability of this compound in aqueous solutions is highly dependent on pH. In acidic conditions (pH below 4), the compound tends to be more soluble and exists as various aquated Chromium(III) species. As the pH increases, hydrolysis is promoted, leading to the formation of less soluble oligo- and poly-nuclear species, and ultimately precipitation of Chromium(III) hydroxide.[1]

Q2: What are the expected hydrolysis products of this compound at different pH ranges?

A2: The hydrolysis of Chromium(III) results in a variety of species depending on the pH:

  • Acidic pH (below 4): Primarily monomeric species such as [Cr(H₂O)₆]³⁺, [Cr(OH)(H₂O)₅]²⁺, and acetate complexes.[1]

  • Near-neutral pH (4-6): Formation of soluble dimeric and trimeric species like [Cr₂(OH)₂(H₂O)₈]⁴⁺ and [Cr₃(OH)₄(H₂O)₉]⁵⁺.

  • Slightly alkaline pH (above 6): Precipitation of amorphous Chromium(III) hydroxide, Cr(OH)₃, is the dominant process.[1]

  • Highly alkaline pH (above 12): The precipitate may redissolve to form the soluble tetrahydroxo chromate(III) ion, [Cr(OH)₄]⁻.

Q3: How does the acetate ligand influence the hydrolysis of Chromium(III)?

A3: The acetate ligand can form complexes with Chromium(III), which can affect the hydrolysis process. Acetate can act as a buffer, influencing the local pH at the chromium center. It can also compete with hydroxide ions for coordination sites on the chromium ion, potentially slowing down the rate of hydrolysis and precipitation compared to simple Chromium(III) salt solutions.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected Precipitation at Low pH 1. Local high pH due to improper mixing of base. 2. Presence of impurities that act as nucleation sites. 3. The concentration of this compound is too high.1. Ensure vigorous and uniform stirring while adjusting pH. Add base dropwise and slowly. 2. Use high-purity water and reagents. Filter the stock solution before starting the experiment. 3. Work with more dilute solutions to avoid exceeding the solubility limit.
Inconsistent Hydrolysis Rates 1. Temperature fluctuations during the experiment. 2. Inaccurate pH measurement or control. 3. Aging of the stock solution, leading to pre-hydrolysis.1. Use a temperature-controlled water bath or reaction block to maintain a constant temperature. 2. Calibrate the pH meter frequently with fresh buffers. Ensure the pH probe is clean and responding quickly. 3. Prepare fresh stock solutions of this compound before each set of experiments.
Difficulty in Characterizing Hydrolysis Products 1. The presence of a complex mixture of species. 2. Inappropriate analytical technique for the species of interest.1. Attempt to isolate dominant species by controlling pH and reaction time carefully. Techniques like size-exclusion chromatography may be useful for separating oligomeric species. 2. Use a combination of analytical techniques. For example, UV-Vis spectroscopy can monitor the overall reaction, while techniques like electrospray ionization mass spectrometry (ESI-MS) can provide information on specific species in solution.
Precipitate Does Not Redissolve at High pH 1. The precipitate has aged and converted to a more crystalline, less soluble form of Cr(OH)₃. 2. Insufficiently high pH.1. Analyze the precipitate as soon as it is formed. Aged precipitates may require more extreme conditions to redissolve. 2. Ensure the pH is sufficiently high (typically > 12) for the formation of the soluble [Cr(OH)₄]⁻ species.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Reagents and Materials:

    • This compound powder

    • Deionized water (high purity)

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • Analytical balance

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of deionized water to dissolve the powder with gentle stirring.

    • Once dissolved, dilute the solution to the final volume with deionized water.

    • It is recommended to use the solution shortly after preparation to minimize pre-hydrolysis.

Protocol 2: pH-Dependent Hydrolysis Kinetics Study
  • Reagents and Materials:

    • Stock solution of this compound

    • Buffer solutions (e.g., acetate, phosphate) for various pH values

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • Temperature-controlled reaction vessel

    • pH meter

    • UV-Vis Spectrophotometer

  • Procedure:

    • Set the temperature of the reaction vessel to the desired value (e.g., 25 °C).

    • Add a known volume of the appropriate buffer solution to the reaction vessel.

    • Adjust the pH of the buffer to the target value using 0.1 M HCl or 0.1 M NaOH.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the temperature-equilibrated and pH-adjusted buffer.

    • Start monitoring the reaction immediately. This can be done by:

      • UV-Vis Spectroscopy: Periodically withdraw aliquots, and measure the absorbance at a wavelength characteristic of the Chromium(III) species (e.g., around 410 nm and 580 nm).

      • pH Stat Titration: Maintain a constant pH by automatically adding a titrant (acid or base) and record the volume added over time. This is particularly useful for studying reactions that produce or consume protons.

    • Continue monitoring until the reaction reaches completion or for a predetermined duration.

Data Presentation

Table 1: Effect of pH on the Precipitation of Chromium from a 200 ppm Cr(III) Acetate Solution at 25°C

pHInduction Period (minutes) for Precipitation
7~1200
8~600
9~300
10< 200

This data is adapted from studies on Chromium(III) acetate and illustrates the general trend expected for this compound.[3]

Table 2: Predominant Chromium(III) Species at Different pH Values

pH RangePredominant SpeciesState
< 4[Cr(H₂O)₆]³⁺, [Cr(OH)(H₂O)₅]²⁺Soluble
4 - 6Monomeric and small oligomeric hydrolysis productsSoluble
> 6Amorphous Cr(OH)₃Precipitate
> 12[Cr(OH)₄]⁻Soluble

Visualizations

Hydrolysis_Pathway Cr_complex [Cr(III)-Acetate-Hydroxide]n Monomer Monomeric Species [Cr(OH)x(H2O)y(OAc)z]q+ Cr_complex->Monomer Acidic pH (<4) Deprotonation Oligomer Oligomeric Species (e.g., Dimers, Trimers) Monomer->Oligomer Increasing pH (4-6) Olation/Oxolation Precipitate Cr(OH)3 (s) Precipitate Oligomer->Precipitate pH > 6 Further Hydrolysis Redissolved [Cr(OH)4]- Soluble Precipitate->Redissolved pH > 12 Addition of OH-

Caption: pH-dependent hydrolysis pathway of this compound.

Experimental_Workflow Prep Prepare Stock Solution of Cr(III) Acetate Hydroxide Setup Set up Temperature-Controlled Reaction Vessel with Buffer Prep->Setup pH_adjust Adjust to Target pH Setup->pH_adjust Initiate Initiate Hydrolysis by Adding Stock Solution pH_adjust->Initiate Monitor Monitor Reaction Progress (e.g., UV-Vis, pH-Stat) Initiate->Monitor Analyze Analyze Data (Kinetics, Speciation) Monitor->Analyze

Caption: Experimental workflow for studying pH-dependent hydrolysis.

References

Technical Support Center: Purification of Crude Chromium(III) Acetate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Chromium(III) acetate (B1210297) hydroxide (B78521).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of Chromium(III) acetate hydroxide, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My final product is not the expected grayish-green or bluish-green powder. What went wrong?

An off-color final product is a common indicator of impurities. The specific color variation can provide clues to the nature of the contaminant.

  • Yellowish or Orange Tint: This often suggests the presence of unreacted Chromium(VI) species.

    • Solution: During the synthesis, ensure the complete reduction of the Chromium(VI) starting material. The reaction solution should be a pure green color before proceeding with the precipitation of chromium(III) hydroxide.[1]

  • Deep Green or Blue-Violet Color: This may indicate the formation of complex chromium amines.

    • Solution: This can occur if an excess of ammonia (B1221849) is used during the precipitation of chromium(III) hydroxide.[1] Carefully control the addition of the precipitating agent to avoid a large excess. The optimal pH for precipitation is a key parameter to control.

  • Brownish Tint: This could be due to the presence of iron impurities, which are common in technical-grade chromium salts.

    • Solution: Utilize higher purity starting materials. If iron contamination is suspected, specific purification steps targeting iron removal may be necessary, though these are beyond the scope of a standard recrystallization.

Q2: The yield of my purified this compound is very low. How can I improve it?

Low yield can result from several factors throughout the purification process.

  • Excessive Washing: While washing the crude chromium(III) hydroxide precipitate is necessary to remove soluble impurities, excessive washing, especially with hot water, can lead to product loss.

    • Solution: Use an appropriate amount of boiling water for washing, as specified in the protocol (e.g., three portions of 100 mL for a 25g scale preparation).[1]

  • Product Remaining in Mother Liquor: A significant amount of the product may remain dissolved in the solvent after recrystallization.

    • Solution: Ensure the solution of crude Chromium(III) acetate in glacial acetic acid is sufficiently concentrated by evaporation before allowing it to cool and crystallize.[1]

  • Incomplete Precipitation: If the pH is not optimal during the initial precipitation of chromium(III) hydroxide, the precipitation may be incomplete.

    • Solution: Monitor and adjust the pH to the optimal range for chromium(III) hydroxide precipitation.

Q3: My crude this compound will not fully dissolve in glacial acetic acid.

Incomplete dissolution suggests the presence of insoluble impurities.

  • Cause: The crude product may contain insoluble sulfates or other contaminants from the starting materials. Commercial grades of this compound can contain sodium sulfate (B86663) as an impurity.[2]

  • Solution:

    • Heat the mixture gently with stirring to aid dissolution.

    • If a significant amount of solid remains, it may be necessary to filter the hot solution to remove the insoluble impurities before proceeding to the crystallization step. Be aware that this may lead to some loss of the desired product if it precipitates prematurely upon slight cooling during filtration.

Q4: No crystals are forming after cooling the glacial acetic acid solution. What should I do?

Failure to crystallize is a common issue in recrystallization procedures.

  • Supersaturation Not Reached: The solution may be too dilute.

    • Solution: Reheat the solution and evaporate more of the glacial acetic acid to increase the concentration of the solute.[3]

  • Lack of Nucleation Sites: Sometimes, crystallization needs to be induced.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create microscopic scratches that provide nucleation sites for crystal growth.[3]

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

  • Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Q5: The purified crystals are very fine or appear oily. How can I obtain better quality crystals?

The quality of the crystals can be affected by the rate of crystallization and the presence of impurities.

  • Rapid Crystallization: If the solution is cooled too quickly, the product may precipitate as a fine powder or an oil rather than forming well-defined crystals.

    • Solution: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.[3]

  • Presence of Impurities: Certain impurities can interfere with crystal lattice formation.

    • Solution: Ensure the crude material is appropriately washed before recrystallization. If the problem persists, a second recrystallization may be necessary.

Data Presentation

The efficiency of removing chromium from a solution by precipitation as chromium(III) hydroxide is highly dependent on the pH and the precipitating agent used. While this data originates from wastewater treatment studies, the principles are directly applicable to the initial precipitation step in the synthesis and purification of this compound.

Precipitating AgentOptimal pH for PrecipitationChromium Removal Efficiency (%)
Sodium Hydroxide (NaOH)9.0 - 10.0> 99
Calcium Hydroxide (Ca(OH)₂)8.5 - 9.5> 99
Magnesium Oxide (MgO)9.8 - 10.3> 99.9

This data is adapted from studies on the chemical precipitation of chromium from industrial wastewater and illustrates the effectiveness of pH control in separating chromium(III) as its hydroxide.

Experimental Protocols

1. Purification of Crude this compound by Recrystallization

This protocol describes the purification of crude this compound containing soluble impurities.

  • Materials:

    • Crude this compound

    • Glacial acetic acid

    • Distilled water

    • Beaker or evaporating dish

    • Heating source (e.g., hot plate)

    • Stirring rod

    • Filtration apparatus (e.g., Büchner funnel and flask)

    • Desiccator

  • Procedure:

    • Dissolution: Place the crude this compound in a beaker or evaporating dish. Add a minimal amount of glacial acetic acid. Gently heat the mixture while stirring continuously until the solid is completely dissolved.[1]

    • Concentration: Carefully evaporate the solution over a low heat source. Stir the solution frequently as the volume decreases to prevent localized overheating.[1]

    • Crystallization: As the solution becomes more concentrated, reduce the heat. Continue to gently heat and stir until crystals begin to form. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

    • Washing (Optional): If necessary, wash the crystals with a small amount of cold glacial acetic acid or a cold, non-polar solvent in which the product is insoluble to remove any remaining mother liquor.

    • Drying: Dry the purified crystals in a desiccator to remove any residual solvent.[1]

2. Preparation and Washing of Chromium(III) Hydroxide Precipitate

This protocol is a preliminary step to the synthesis of this compound and is crucial for removing impurities from the starting materials.

  • Materials:

    • A solution of a Chromium(III) salt (e.g., from the reduction of a dichromate salt)

    • Concentrated ammonia water or sodium hydroxide solution

    • Large beaker

    • Büchner funnel and flask

    • Boiling distilled water

  • Procedure:

    • Precipitation: Heat the solution of the Chromium(III) salt to boiling. While stirring continuously, slowly add concentrated ammonia water or another suitable base until the precipitation of chromium(III) hydroxide is complete. Avoid a large excess of the precipitating agent.[1]

    • Filtration and Washing: Filter the precipitated chromium(III) hydroxide using a large Büchner funnel under suction. Wash the precipitate thoroughly with several portions of boiling water to remove soluble impurities.[1] The moist, washed precipitate can then be used to synthesize this compound by dissolving it in glacial acetic acid.

Mandatory Visualization

Below is a troubleshooting workflow for the purification of crude this compound, represented as a DOT language script.

Purification_Troubleshooting start Start: Crude This compound dissolve Dissolve in minimal glacal acetic acid with heating start->dissolve insoluble_check Insoluble material present? dissolve->insoluble_check filter_hot Filter hot solution insoluble_check->filter_hot Yes concentrate Concentrate solution by evaporation insoluble_check->concentrate No filter_hot->concentrate cool Cool to induce crystallization concentrate->cool crystals_form_check Crystals form? cool->crystals_form_check induce_crystallization Induce crystallization: - Scratch flask - Seed crystals crystals_form_check->induce_crystallization No isolate Isolate crystals by filtration crystals_form_check->isolate Yes induce_crystallization->crystals_form_check re_concentrate Re-concentrate solution induce_crystallization->re_concentrate Still no crystals re_concentrate->cool wash_crystals Wash with cold solvent isolate->wash_crystals dry Dry crystals in desiccator wash_crystals->dry off_color_check Product off-color? dry->off_color_check end End: Purified Product troubleshoot_color Troubleshoot impurities: - Check for Cr(VI) - Avoid excess ammonia off_color_check->troubleshoot_color Yes low_yield_check Low yield? off_color_check->low_yield_check No troubleshoot_color->end low_yield_check->end No troubleshoot_yield Troubleshoot yield: - Avoid overwashing - Ensure concentration low_yield_check->troubleshoot_yield Yes troubleshoot_yield->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Chromium(III) Acetate Hydroxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of Chromium(III) acetate (B1210297) hydroxide (B78521) production.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially produced Chromium(III) acetate hydroxide?

A1: The normal product of commerce may contain sodium acetate or sodium sulfate (B86663) as impurities.[1] These can arise from traditional synthesis methods that use sodium acetate and chromium sulfate as reactants.[2]

Q2: What are the primary safety concerns when handling large quantities of powdered this compound?

A2: The primary safety concerns are inhalation of the powder, which can cause respiratory irritation, and the risk of dust explosion.[1] Dry dust can form an explosive mixture with air, and ignition sources should be eliminated.[1] Proper grounding and bonding of equipment can prevent the buildup of electrostatic charge.[1]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH-dependent. Increasing the pH can lead to the replacement of bridging acetate groups with hydroxyl groups, which can cause precipitation of chromium hydroxide.[3][4]

Q4: What are the typical appearances of Chromium(III) acetate and its solutions?

A4: this compound is typically a dark violet, dark blue to green, or grayish-green to bluish-green powder.[5][6][7] In solution, the color can be indicative of the chromium oxidation state; for instance, in some synthesis routes, a pure green color indicates the complete reduction of Cr(VI) to Cr(III), while a blue color may signify the presence of Cr(II).[8]

Troubleshooting Guide

Low Product Yield

Q: We are experiencing a lower than expected yield in our scaled-up production. What are the potential causes and how can we address them?

A: Low yield in this compound synthesis can stem from several factors. One common issue is the low solubility of reactants, which can be a limiting factor in solution-based approaches.[9][10] In some cases, the choice of starting materials can impact the efficiency of the reaction. For instance, traditional methods using chromium sulfate and sodium acetate can be less efficient and lead to purification challenges.[2]

Troubleshooting Steps:

  • Optimize Reactant Ratios and Concentrations: Ensure that the molar ratios of reactants are optimized for the scaled-up process. A Chinese patent suggests a molar ratio of acetic acid to water to chromium oxide to initiator of 2:30:(0.5-0.65):(0.4-1) for an industrial process.[2]

  • Evaluate Starting Materials: Consider alternative starting materials. A patented method suggests replacing sodium acetate with acetic acid and chromium sulfate with chromium oxide to improve efficiency and simplify purification.[2]

  • Control Reaction Temperature: Ensure precise temperature control, as side reactions or incomplete reactions can occur at suboptimal temperatures.

  • Minimize Product Loss During Workup: Evaluate filtration and drying steps to ensure that the product is not being lost. Inefficient filtration or overly aggressive drying can lead to loss of fine particles.

Product Discoloration and Impurities

Q: Our final product has an inconsistent color and analysis shows the presence of impurities. What could be the cause?

A: Product discoloration and impurities are often linked to the synthesis method and handling. Traditional methods using chromium sulfate and sodium acetate are known to produce a "thick thing" that is difficult to purify, leading to low purity and high dust content in the final product.[2] The presence of unreacted starting materials or byproducts from side reactions can also lead to discoloration. Additionally, if the product is not adequately protected from air during synthesis and drying, oxidation can occur, leading to a change in color from the desired deep red or violet to a grayish-green.[11]

Troubleshooting Steps:

  • Improve Purification Process: If using traditional methods, multiple crystallization steps may be necessary, although this can be costly and complex on a large scale.[2]

  • Consider Alternative Synthesis Routes: A patented method using chromium oxide and an initiator is reported to produce a purer, particulate product that is easier to dry and has less dust.[2]

  • Ensure Inert Atmosphere: During synthesis, especially if reducing from a higher chromium oxidation state, it is crucial to protect the reaction from air to prevent oxidation.[11]

  • Analyze Raw Materials: Ensure the purity of your starting materials, as impurities in the reactants can be carried through to the final product.

Poor Filtration or Drying Characteristics

Q: We are facing challenges with slow filtration and inconsistent drying of the product at a larger scale. How can we improve this?

A: The physical form of the product significantly impacts its filtration and drying characteristics. A product that is a fine powder or a "thick thing" can be difficult to handle.[2]

Troubleshooting Steps:

  • Control Crystallization: The crystallization process should be controlled to produce a more granular or particulate product, which is easier to filter and dry. A patented method reports obtaining a particulate product by using chromium oxide and an initiator.[2]

  • Optimize Filtration Technique: For large-scale production, consider using equipment such as a Buchner funnel for suction filtration.[12]

  • Select Appropriate Drying Method: An "up-down breathable drying screen" is mentioned in a patent for industrial drying.[2] The choice of drying method should be appropriate for the scale and physical form of the product to ensure efficient and consistent drying without degrading the product.

Exothermic Reaction and Temperature Control

Q: We are observing significant exotherms during the reaction, making temperature control difficult. What are the risks and how can we manage this?

A: Some synthesis methods for chromium acetate involve exothermic reactions, such as the reaction of absolute ethyl alcohol with chromic acid.[12] Poor temperature control can lead to side reactions, reduced yield, and lower product purity.

Troubleshooting Steps:

  • Controlled Addition of Reagents: Add exothermic reactants slowly and in a controlled manner to manage the rate of heat generation.

  • Adequate Cooling System: Ensure that the reaction vessel is equipped with an efficient cooling system, such as circulating condensed water, to dissipate the heat generated during the reaction.[12]

  • Monitor Internal Temperature: Continuously monitor the internal temperature of the reaction mixture to ensure it stays within the desired range.

  • Scale-Up Modeling: Before moving to a larger scale, consider performing heat flow calorimetry or other modeling to predict and plan for the heat load of the reaction.

Data Presentation

Table 1: Reaction Parameters from a Patented Industrial Production Method

ParameterValue
Reactants Acetic acid, Chromium oxide, Initiator, Water
Molar Ratio (Acetic acid:Water:Chromium oxide:Initiator) 2:30:(0.5-0.65):(0.4-1)
Reaction Temperature 70-80 °C
Reaction Time 6 hours
Reported Purity >99%

Source: CN103288620A[2]

Table 2: Effect of pH on Chromium Precipitation from Acetate Solution at 25°C

pHInduction Period (minutes)
71200
10<200

Source: SPE Journal[3]

Experimental Protocols

Method 1: Industrial Production via Chromium Oxide (from Patent CN103288620A)

This method is designed to produce a high-purity, particulate product suitable for industrial-scale production.[2]

  • Charging the Reactor: In a reaction kettle equipped with a stirrer and heating unit, add acetic acid, water, chromium oxide, and an initiator in a molar ratio of 2:30:(0.5-0.65):(0.4-1).

  • Reaction: While stirring, heat the mixture to 70-80°C. Maintain this temperature and continue stirring for 6 hours.

  • Crystallization: After the reaction period, stop heating to allow for the crystallization of the product.

  • Separation: Separate the resulting crystals from the mother liquor.

  • Drying and Screening: Dry the product in an up-down breathable drying screen and then screen to obtain the final this compound. The reported purity of the product from this method is greater than 99%.[2]

Method 2: Laboratory Scale Synthesis from Potassium Dichromate

This method involves the reduction of Cr(VI) to Cr(III) followed by reaction with acetic acid.

  • Reduction of Cr(VI): Dissolve potassium dichromate in water. Bubble sulfur dioxide gas through the solution until the color changes to a pure green, indicating the complete reduction to Cr(III). Boil the solution to remove excess sulfur dioxide.

  • Precipitation of Chromium(III) Hydroxide: Heat the Cr(III) solution to boiling and slowly add concentrated ammonia (B1221849) water with continuous stirring until a slight excess is reached.

  • Filtration and Washing: Filter the precipitated chromium(III) hydroxide using a Buchner funnel and wash thoroughly with hot water.

  • Reaction with Acetic Acid: Transfer the moist chromium(III) hydroxide to an evaporating basin and dissolve it in glacial acetic acid.

  • Evaporation and Crystallization: Carefully evaporate the solution almost to dryness over a small flame with frequent stirring.

  • Drying: Place the resulting crystals in a desiccator to dry.

Visualizations

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_discoloration Discoloration/Impurity Troubleshooting cluster_filtration_drying Filtration/Drying Troubleshooting cluster_temperature_control Temperature Control Troubleshooting start Production Issue Identified low_yield Low Product Yield start->low_yield discoloration Product Discoloration / Impurities start->discoloration filtration_drying Poor Filtration / Drying start->filtration_drying temperature_control Poor Temperature Control start->temperature_control ly_step1 Optimize Reactant Ratios & Concentrations low_yield->ly_step1 d_step1 Improve Purification (e.g., Recrystallization) discoloration->d_step1 fd_step1 Control Crystallization for Better Particle Size filtration_drying->fd_step1 tc_step1 Implement Controlled Reagent Addition temperature_control->tc_step1 ly_step2 Evaluate Starting Materials (e.g., Cr2O3 vs Cr2(SO4)3) ly_step1->ly_step2 ly_step3 Check for Product Loss During Workup ly_step2->ly_step3 d_step2 Consider Alternative Synthesis Route d_step1->d_step2 d_step3 Ensure Inert Atmosphere to Prevent Oxidation d_step2->d_step3 d_step4 Analyze Raw Material Purity d_step3->d_step4 fd_step2 Optimize Filtration Method (e.g., Suction) fd_step1->fd_step2 fd_step3 Select Appropriate Drying Equipment fd_step2->fd_step3 tc_step2 Ensure Adequate Cooling Capacity tc_step1->tc_step2 tc_step3 Monitor Internal Temperature Continuously tc_step2->tc_step3

References

Validation & Comparative

A Comparative Guide to Chromium(III) Acetate Hydroxide and Chromium Chloride as Mordants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common chromium-based mordants: Chromium(III) acetate (B1210297) hydroxide (B78521) and Chromium chloride. The information presented is intended to assist researchers in selecting the appropriate mordant for their specific applications in fields such as textile dyeing, histology, and material science. While direct comparative quantitative data is limited in publicly available literature, this guide synthesizes established chemical principles and experimental methodologies to provide a comprehensive overview.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each mordant is crucial for predicting their behavior in solution and their interaction with substrates and dyes.

PropertyChromium(III) Acetate HydroxideChromium Chloride
Chemical Formula Cr(CH₃COO)₂(OH) (Basic form)CrCl₃
Appearance Grayish-green to bluish-green powder[1]Dark green crystals[2]
Solubility Soluble in water[3]Soluble in water
Structure in Solution Forms complex polynuclear chromium species. The acetate and hydroxide ligands can influence the size and charge of these complexes.Dissociates to form hexaaquachromium(III) ions, [Cr(H₂O)₆]³⁺, and chloride ions. The aqueous chemistry can be complex, involving hydrolysis to form various olated and oxolated species.
Reactivity The acetate ligand can act as a leaving group, facilitating coordination of the chromium center with the dye and substrate.The chloride ions are readily displaced by water molecules in solution, and subsequently by the functional groups of the dye and substrate.

Performance in Dyeing Applications

Both this compound and chromium chloride are effective mordants for improving the color fastness of dyes on various substrates, particularly protein fibers like wool and silk. The chromium(III) ion in both compounds forms a coordination complex with the dye and the fiber, creating a stable, insoluble "lake" that enhances wash and light fastness.[4][5]

While direct quantitative comparisons are scarce, some general performance characteristics can be inferred from their chemical nature:

  • This compound: Often favored for its more defined molecular structure and good solubility in organic media, which can provide better control in certain formulations.[3] The presence of acetate and hydroxide ligands can influence the pH of the mordanting bath and the nature of the chromium-dye complex formed.

  • Chromium chloride: A readily available and widely used chromium salt. Its aqueous chemistry is well-studied, though the formation of various hydrolysis products can sometimes lead to less predictable results compared to more complex chromium compounds.

Illustrative Dye Uptake and Color Fastness Data

The following table presents illustrative data to demonstrate how a quantitative comparison would be structured. Note: This data is not from a direct comparative experiment and should be considered hypothetical for a representative acid dye on wool.

MordantDye Uptake (K/S Value)Wash Fastness (Grey Scale, 1-5)Light Fastness (Blue Wool Scale, 1-8)
This compound Hypothetically HigherHypothetically 4-5Hypothetically 6-7
Chromium Chloride Hypothetically LowerHypothetically 4Hypothetically 6

K/S (Kubelka-Munk) value is a measure of the color strength on a textile, which correlates with dye uptake. Grey Scale for wash fastness: 5 = no change, 1 = severe change. Blue Wool Scale for light fastness: 8 = highest fastness, 1 = lowest fastness.

Application in Histological Staining

Chromium salts are used as mordants in certain histological staining procedures, most notably in some hematoxylin (B73222) formulations. The chromium ion forms a bridge between the hematein (B1673047) (the oxidized form of hematoxylin) and tissue components, particularly the nuclei, resulting in a sharp and stable stain.[6][7]

  • This compound and chromium chloride can both be used to prepare chromium-based hematoxylin solutions. The choice between them may depend on the specific protocol and desired staining characteristics. Iron and aluminum salts are more common mordants for routine hematoxylin and eosin (B541160) (H&E) staining.[6][7]

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are generalized protocols for pre-mordanting of wool fibers and a basic chromium-mordanted hematoxylin staining procedure.

Pre-mordanting of Wool with a Chromium Mordant

This protocol can be adapted for both this compound and chromium chloride.

Materials:

  • Wool yarn or fabric, scoured (pre-washed)

  • This compound or Chromium chloride

  • Formic acid or acetic acid (to adjust pH)

  • Dyeing vessel (stainless steel or enamel pot)

  • Heating source

  • Personal Protective Equipment (gloves, goggles, lab coat)

Procedure:

  • Weigh the Fiber: Determine the dry weight of the wool (Weight of Fiber, WOF).

  • Calculate Mordant Amount: Weigh out the mordant, typically 1-3% of the WOF.

  • Prepare the Mordant Bath: Fill the dyeing vessel with enough water to allow the fibers to move freely (e.g., a liquor ratio of 20:1).

  • Dissolve the Mordant: In a separate container, dissolve the mordant in a small amount of hot water. Add this to the main mordant bath and stir well.

  • Adjust pH: Adjust the pH of the mordant bath to approximately 3.5-4.5 with formic acid or acetic acid.

  • Introduce Fibers: Add the wet, scoured wool to the mordant bath.

  • Heating: Slowly raise the temperature to a simmer (around 80-90°C) and maintain for 1 hour. Avoid boiling.

  • Cooling: Allow the bath to cool down slowly. For best results, leave the fibers in the mordant bath overnight.

  • Rinsing: Gently remove the fibers, squeeze out the excess liquid, and rinse thoroughly in lukewarm water.

  • Dyeing: The mordanted fibers are now ready for dyeing with a suitable natural or synthetic dye.

Chromium-Hematoxylin Staining for Histology

This is a general procedure and may require optimization for specific tissue types and fixatives.

Solutions:

  • Mordant Solution: A 1-3% aqueous solution of either this compound or Chromium chloride.

  • Hematoxylin Solution: A 1% solution of hematoxylin in ethanol (B145695) or water.

  • Differentiating Solution: 0.5-1% acid alcohol (hydrochloric acid in 70% ethanol).

  • Bluing Agent: A weak alkaline solution, such as Scott's tap water substitute or a dilute solution of lithium carbonate.

Procedure:

  • Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to water.

  • Mordanting: Immerse slides in the chromium mordant solution for a specified time (this can range from a few minutes to several hours depending on the protocol).

  • Rinse: Rinse thoroughly in distilled water.

  • Staining: Immerse slides in the hematoxylin solution until nuclei are sufficiently stained.

  • Rinse: Rinse in distilled water.

  • Differentiation: Briefly dip slides in the acid alcohol solution to remove excess stain and improve nuclear detail.

  • Rinse: Rinse in distilled water.

  • Bluing: Immerse slides in the bluing agent until the nuclei turn a crisp blue-black.

  • Counterstain: Counterstain with a suitable cytoplasmic stain (e.g., eosin) if desired.

  • Dehydrate, Clear, and Mount: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in mordanting can aid in understanding the underlying mechanisms.

Mordant_Mechanism Cr_Mordant Chromium(III) Salt (Acetate Hydroxide or Chloride) Cr_Ion [Cr(H₂O)₆]³⁺ and hydrolyzed species Cr_Mordant->Cr_Ion Dissociation & Hydrolysis Cr_Dye_Complex Chromium-Dye Complex (Lake Formation) Cr_Ion->Cr_Dye_Complex Mordanted_Fiber Mordanted Fiber Cr_Ion->Mordanted_Fiber Coordination Dye Dye Molecule Dye->Cr_Dye_Complex Dyed_Fiber Dyed Fiber (Stable Complex) Cr_Dye_Complex->Dyed_Fiber Binding Fiber Fiber (e.g., Wool, Silk, Collagen) Fiber->Mordanted_Fiber Mordanted_Fiber->Dyed_Fiber

Caption: General mechanism of chromium mordanting.

Dyeing_Workflow start Start scour Scour Fiber (Clean) start->scour mordant Mordant Bath (Chromium Salt) scour->mordant rinse1 Rinse mordant->rinse1 dye Dye Bath rinse1->dye rinse2 Rinse dye->rinse2 dry Dry rinse2->dry end End dry->end

References

Validating the Purity of Chromium(III) Acetate Hydroxide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of Chromium(III) acetate (B1210297) hydroxide (B78521), a compound utilized in various industrial and research applications. We will delve into the experimental protocols and performance characteristics of two classical titration techniques—Redox Titration and Complexometric Back-Titration—and compare them with a modern spectrophotometric method, UV-Vis Spectrophotometry.

Comparative Performance of Analytical Methods

The choice of an analytical method for purity determination is often a balance between accuracy, precision, cost, and the specific requirements of the laboratory. The following table summarizes the key performance indicators for the three discussed methods for the determination of Chromium(III).

ParameterRedox TitrationComplexometric Back-TitrationUV-Vis Spectrophotometry
Principle Oxidation of Cr(III) to Cr(VI) followed by titration with a reducing agent.Complexation of Cr(III) with a known excess of EDTA, followed by titration of the unreacted EDTA.Oxidation of Cr(III) to Cr(VI) and formation of a colored complex with a chromogenic agent, with absorbance measured at a specific wavelength.
Typical Accuracy (Recovery) 98.5 - 101.5%99.0 - 101.0%97.0 - 103.0%
Precision (RSD) < 1.5%< 2.0%< 3.0%
Speed ModerateModerate to SlowFast
Cost per Sample LowLowLow to Moderate
Key Advantages High accuracy and precision, well-established method.Good for samples where direct titration is not feasible.High throughput, suitable for automation.
Potential Interferences Other oxidizing or reducing agents present in the sample matrix.Other metal ions that can form stable complexes with EDTA.[1]Presence of other colored compounds or ions that absorb at the analytical wavelength. Iron and copper can interfere with the diphenylcarbazide method.[2]

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and concentration ranges.

Redox Titration

This method involves the oxidation of Chromium(III) to Chromium(VI) using a strong oxidizing agent, followed by the titration of the resulting dichromate ions with a standard solution of a reducing agent.

Sample Preparation:

  • Accurately weigh a sample of Chromium(III) acetate hydroxide and dissolve it in a sufficient volume of dilute sulfuric acid to ensure complete dissolution and prevent hydrolysis.

  • Transfer the solution to a conical flask.

Oxidation of Cr(III) to Cr(VI):

  • To the acidic solution of the sample, add a few drops of silver nitrate (B79036) solution as a catalyst.

  • Add a freshly prepared solution of ammonium (B1175870) peroxodisulfate.

  • Gently boil the solution for approximately 20-30 minutes to ensure complete oxidation of Cr(III) to Cr(VI). The solution will turn from green to a distinct yellow-orange color.

  • Continue boiling for a further 10 minutes to decompose the excess peroxodisulfate.

Titration:

  • Cool the solution to room temperature.

  • Add a few drops of a suitable redox indicator, such as ferroin.

  • Titrate the solution with a standardized solution of ammonium iron(II) sulfate (B86663) until the color changes from greenish-blue to reddish-brown.[3]

  • Record the volume of the titrant used and calculate the purity of the this compound.

Complexometric Back-Titration

Due to the slow reaction of Chromium(III) with EDTA at room temperature, a direct complexometric titration is often impractical. A back-titration approach is therefore recommended.[1]

Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a suitable volume of deionized water, acidified with a few drops of a non-complexing acid like nitric acid to prevent precipitation of chromium hydroxide.

Procedure:

  • To the sample solution, add a known excess of a standardized EDTA solution.

  • Adjust the pH of the solution to between 4 and 5 using a suitable buffer (e.g., acetate buffer).

  • Boil the solution for 15-20 minutes to ensure the complete formation of the stable Cr(III)-EDTA complex.[4]

  • Cool the solution to room temperature.

  • Add a few drops of a suitable indicator, such as Xylenol Orange.

  • Titrate the excess, unreacted EDTA with a standardized solution of a metal ion that forms a less stable complex with EDTA than chromium, such as a zinc(II) or lead(II) solution, until the indicator changes color.[4]

  • The amount of Chromium(III) in the original sample can be calculated from the difference between the initial amount of EDTA added and the amount that was back-titrated.

UV-Vis Spectrophotometry

This method is based on the oxidation of Chromium(III) to the highly colored Chromium(VI) species, which then reacts with a specific chromogenic agent to produce a colored complex. The intensity of the color, which is proportional to the chromium concentration, is measured using a spectrophotometer.

Sample Preparation and Oxidation:

  • Prepare a stock solution of this compound of a known approximate concentration in deionized water, acidified with a small amount of sulfuric acid.

  • Take a known volume of this solution and oxidize the Cr(III) to Cr(VI) using an oxidizing agent like potassium permanganate (B83412) or ammonium peroxodisulfate, as described in the redox titration protocol.[5]

Colorimetric Determination:

  • After oxidation and removal of the excess oxidizing agent, adjust the pH of the solution to the optimal range for the colorimetric reaction (typically acidic).

  • Add a solution of 1,5-diphenylcarbazide, which reacts with Cr(VI) to form a stable, intensely colored magenta complex.[6]

  • Allow the color to develop for a specified period.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (around 540 nm) using a UV-Vis spectrophotometer.[6]

  • The concentration of chromium is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of known Cr(VI) concentrations.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental processes and the logic behind selecting a suitable method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration Methods cluster_spectro Spectrophotometric Method start Weigh Chromium(III) Acetate Hydroxide dissolve Dissolve in Acidified Water start->dissolve redox Redox Titration dissolve->redox Oxidize Cr(III) to Cr(VI) complex Complexometric Back-Titration dissolve->complex Add excess EDTA & Boil uv_vis UV-Vis Spectrophotometry dissolve->uv_vis Oxidize Cr(III) to Cr(VI) & Add Chromogenic Agent end_redox end_redox redox->end_redox Titrate with Reducing Agent end_complex end_complex complex->end_complex Back-titrate excess EDTA end_uv end_uv uv_vis->end_uv Measure Absorbance at 540 nm

Caption: A generalized workflow for the validation of this compound purity.

method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Purity Validation Required high_accuracy High Accuracy & Precision Needed? start->high_accuracy high_throughput High Sample Throughput Required? high_accuracy->high_throughput Yes redox Redox Titration high_accuracy->redox No interferences Potential Interferences Present? high_throughput->interferences No uv_vis UV-Vis Spectrophotometry high_throughput->uv_vis Yes interferences->redox No complex Complexometric Back-Titration interferences->complex Yes (for certain interferences)

Caption: A decision tree for selecting an appropriate analytical method.

Conclusion

The validation of this compound purity can be effectively achieved through various analytical techniques. Redox titration stands out for its high accuracy and precision, making it a reliable reference method. Complexometric back-titration offers a viable alternative, particularly when direct titration is hindered. For laboratories requiring high throughput and automation capabilities, UV-Vis spectrophotometry presents a rapid and sensitive option, provided that potential interferences are carefully managed. The selection of the most suitable method will ultimately depend on the specific analytical requirements, available instrumentation, and the desired balance between performance and efficiency.

References

Spectroscopic analysis for confirming the structure of Chromium(III) acetate hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming the intricate structure of metallo-organic compounds is a critical step in chemical synthesis and drug development. For complexes like Chromium(III) acetate (B1210297) hydroxide (B78521), a combination of spectroscopic techniques is essential to elucidate the coordination environment of the chromium centers and the binding modes of the acetate and hydroxide ligands. This guide provides a comparative analysis of spectroscopic data for Chromium(III) acetate hydroxide against two common chromium(III) compounds: the simple inorganic salt, Chromium(III) chloride hexahydrate, and the chelate complex, tris(acetylacetonato)chromium(III).

Structural Confirmation Using Spectroscopic Techniques

The structural identity of this compound, often formulated as [Cr₃(μ₃-O)(μ₂-CH₃COO)₆(H₂O)₃]⁺, is distinguished by its trinuclear core where three chromium(III) ions are bridged by a central oxygen atom and six acetate ligands. This complex structure gives rise to a unique spectroscopic fingerprint that can be compared with simpler chromium compounds to confirm its synthesis and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, it is particularly useful for observing the coordination of the acetate and hydroxide ligands to the chromium centers.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Dry the solid sample of the chromium complex and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C to remove residual moisture.

  • Grinding : In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr. Ensure a fine, homogeneous mixture is obtained.

  • Pellet Formation : Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons to form a thin, transparent or translucent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectral Collection : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Comparative FTIR Data
Vibrational Mode This compound (cm⁻¹) Chromium(III) chloride hexahydrate (cm⁻¹) tris(acetylacetonato)chromium(III) (cm⁻¹)
O-H Stretch (coordinated/lattice H₂O) ~3400 (broad)~3400 (broad)N/A
C-H Stretch (acetate/acac) ~2930N/A~2920, 2970
C=O Stretch (asymmetric, acetate) ~1580N/AN/A
C-O Stretch (symmetric, acetate) ~1440N/AN/A
C=O / C=C Stretch (acac ring) N/AN/A~1575, 1524[1][2]
Cr-O Stretch ~660N/A~460, 600-700
O-H Bend (H₂O) ~1620~1620N/A

Note: The exact peak positions can vary slightly based on the specific sample and instrument conditions.

The FTIR spectrum of this compound is characterized by strong bands corresponding to the carboxylate stretches of the acetate ligands. The separation between the asymmetric (νₐsym) and symmetric (νₛym) C-O stretching frequencies (Δν) is indicative of the acetate coordination mode. In contrast, the spectrum of Chromium(III) chloride hexahydrate is dominated by broad absorptions from the coordinated water molecules. Tris(acetylacetonato)chromium(III) displays characteristic bands for the C=O and C=C vibrations of the acetylacetonate (B107027) ligand, which are shifted upon coordination to the chromium ion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the transition metal ion. For octahedral Cr(III) complexes (a d³ ion), two spin-allowed d-d transitions are typically observed.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection : Choose a suitable solvent in which the complex is soluble and that does not absorb in the region of interest (e.g., deionized water, ethanol).

  • Solution Preparation : Prepare a stock solution of the chromium complex of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the range of 0.1 to 1.0 absorbance units.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference (blank).

  • Data Acquisition : Record the absorption spectrum of each solution over a wavelength range of approximately 300-800 nm.

  • Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ).

Comparative UV-Vis Data
Complex Solvent λₘₐₓ 1 (nm) λₘₐₓ 2 (nm)
This compound Water~410~570
Chromium(III) chloride hexahydrate ([Cr(H₂O)₆]³⁺) Water~400-423[3]~575-580[4][5]
tris(acetylacetonato)chromium(III) Ethanol~330~560[6]

The UV-Vis spectrum of an aqueous solution of this compound shows two main absorption bands that are characteristic of octahedral Cr(III) complexes. These bands are very similar to those observed for the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is the species present when Chromium(III) chloride is dissolved in water.[4] This indicates a similar octahedral coordination environment around the chromium centers. The spectrum of tris(acetylacetonato)chromium(III) also shows the characteristic d-d transitions, though the positions and intensities of the bands are influenced by the different ligand field strength of the acetylacetonate ligand compared to water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a cornerstone of structural elucidation for organic molecules, its application to Chromium(III) complexes is challenging. The Cr(III) ion is paramagnetic, having three unpaired electrons. This paramagnetism leads to significant broadening and large chemical shifts of the NMR signals of nearby nuclei, often rendering the spectra difficult to interpret or even undetectable with standard NMR techniques. For this reason, NMR is not typically the primary method for routine structural confirmation of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic confirmation of the structure of a synthesized chromium complex.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation start Synthesize this compound purify Purify Product (e.g., recrystallization) start->purify ftir FTIR Spectroscopy purify->ftir Characterize uvvis UV-Vis Spectroscopy purify->uvvis Characterize nmr NMR Spectroscopy (if applicable) purify->nmr Characterize compare_data Compare Spectra with Reference Compounds ftir->compare_data uvvis->compare_data nmr->compare_data confirm Structural Confirmation compare_data->confirm

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

References

A Comparative Guide to Basic and Neutral Chromium Acetate for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of inorganic chemistry and its applications in drug development and material science, chromium acetates represent a class of compounds with diverse and valuable properties. However, ambiguity often surrounds the precise nature of commercially available chromium acetates, with "basic" and "neutral" forms being commonly cited. This guide provides an objective comparison of basic chromium acetate (B1210297) and neutral chromium acetate, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific needs.

Fundamental Chemical and Structural Differences

The primary distinction between basic and neutral chromium acetate lies in their molecular structure.

Basic Chromium Acetate is not a simple salt but a coordination complex. Its core is a trinuclear cation, [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, which features three chromium(III) centers arranged in a triangle around a central oxygen atom.[1][2] These chromium ions are bridged by six acetate ligands, and each chromium atom is also coordinated to a water molecule.[1] This complex cation is associated with an anion, such as chloride, and is typically found in a hydrated form. The presence of the oxo (O²⁻) and sometimes hydroxide (B78521) (OH⁻) ligands classifies it as a "basic" salt.

Neutral Chromium Acetate , theoretically, is the simple salt of chromium(III) and acetate, with the chemical formula Cr(CH₃COO)₃.[3] However, literature suggests that a simple, anhydrous chromium(III) acetate lacking the central oxo ligand is not well-characterized, and there is "little evidence" for its existence in a pure, stable form.[1] Commercially available products labeled as "chromium(III) acetate" are often the more stable basic form.

For clarity in research and application, it is crucial to distinguish between these two forms, as their structural differences lead to variations in their physicochemical properties and reactivity.

A third form, Chromium(II) Acetate (chromous acetate), is a distinct compound with the formula Cr₂(CH₃CO₂)₄(H₂O)₂. It is characterized by a quadruple bond between the two chromium(II) atoms and has a distinct reddish color and poor water solubility.[4]

Comparative Physicochemical Properties

The differing structures of basic and neutral chromium acetate give rise to distinct physicochemical properties. The following table summarizes the available data for these compounds.

PropertyBasic Chromium AcetateNeutral Chromium(III) Acetate (Theoretical/Commercial)Chromium(II) Acetate (for reference)
Typical Formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]X (X = anion) or Cr₃(OH)₂(CH₃COO)₇Cr(CH₃COO)₃Cr₂(CH₃CO₂)₄(H₂O)₂
Appearance Grayish-green to blueish-green powderGrayish-green to bluish-green powder[3]Brick-red solid[4]
Water Solubility Soluble[1][3]675 g/L at 20 °C[5]Poorly soluble in water and methanol[4]
pH of Aqueous Solution 3.0 - 4.0[6]5 (for a 675 g/L solution at 20 °C)[5]Not applicable due to poor solubility
Thermal Stability Decomposes at high temperatures. Melting point >400 °C.[5]Decomposes on heating.Dehydrates at >100 °C.[4]
Structure Trinuclear oxo-centered complex[1]Simple salt (existence is debated)[1]Dinuclear with a quadruple Cr-Cr bond[4]

Experimental Protocols

Synthesis of Basic Chromium Acetate

A traditional method for synthesizing basic chromium acetate involves the reduction of a chromium(VI) compound, such as chromium trioxide or a dichromate, in the presence of acetic acid.

  • Materials: Chromium trioxide (CrO₃), ethanol (B145695), acetic anhydride (B1165640), and water.

  • Procedure:

    • Dissolve chromium trioxide in water.

    • Slowly add ethanol to the solution to reduce Cr(VI) to Cr(III). This reaction is exothermic and should be controlled by cooling.

    • Add acetic anhydride to the resulting green solution of chromium(III).

    • The basic chromium acetate will precipitate from the solution.

    • The precipitate is then filtered, washed with water, and dried.

  • Note: This synthesis should be performed with appropriate safety precautions due to the toxicity and carcinogenicity of chromium(VI) compounds.

Qualitative Test for Acetate Ion

A common qualitative test to confirm the presence of the acetate ion in a sample involves reaction with a neutral ferric chloride solution.

  • Materials: Sample of chromium acetate, distilled water, neutral ferric chloride (FeCl₃) solution.

  • Procedure:

    • Dissolve a small amount of the chromium acetate sample in distilled water.

    • Add a few drops of a neutral ferric chloride solution.

    • The formation of a deep red color indicates the presence of the acetate ion.[7]

    • Upon heating, this solution will decompose to form a brown-red precipitate of iron(III) dihydroxyacetate.[7]

Applications in Research and Development

Both basic and what is commercially sold as neutral chromium(III) acetate find applications in various fields due to the reactivity of the chromium(III) ion.

  • Catalysis: Chromium acetates are used as catalysts in oxidation and polymerization reactions.[3]

  • Cross-linking Agents: They are employed as cross-linking agents for polymers, enhancing their stability and mechanical properties.[3]

  • Mordants in Textiles: In the textile industry, they act as mordants to fix dyes to fabrics.[3]

  • Tanning Agents: In the leather industry, they are used in the tanning process.[3]

  • Drug Development and Nutritional Supplements: Trivalent chromium is an essential trace element involved in glucose metabolism, and chromium compounds are studied for their potential therapeutic effects, particularly in managing type 2 diabetes.[8] Chromium(III) compounds are also investigated for their antioxidant properties.[8] However, the bioavailability of chromium can be low, and research into complexes like chromium picolinate (B1231196) and chromium acetylacetonate (B107027) aims to improve absorption.[8][9]

Visualizing the Structural Differences and Hydrolysis Pathway

The following diagrams illustrate the key structural differences and a potential hydrolysis pathway for the basic chromium acetate complex.

G Structural Comparison of Chromium Acetates cluster_basic Basic Chromium Acetate cluster_neutral Neutral Chromium(III) Acetate cluster_divalent Chromium(II) Acetate Cr1 Cr(III) Cr2 Cr(III) Cr1->Cr2 OAc O_center Cr1->O_center Cr3 Cr(III) Cr2->Cr3 OAc Cr2->O_center Cr3->Cr1 OAc Cr3->O_center Cr_neutral Cr(III) OAc1 OAc⁻ Cr_neutral->OAc1 OAc2 OAc⁻ Cr_neutral->OAc2 OAc3 OAc⁻ Cr_neutral->OAc3 Cr_II_1 Cr(II) Cr_II_2 Cr(II) Cr_II_1->Cr_II_2 Quadruple Bond

Caption: Core structures of chromium acetates.

Hydrolysis Hydrolysis Pathway of Basic Chromium Acetate A [Cr₃O(OAc)₆(H₂O)₃]⁺ Trinuclear Cation B Hydrolysis (Addition of H₂O) A->B C Formation of [Cr₃O(OAc)₅(OH)(H₂O)₃]⁺ + H⁺ B->C D Further Hydrolysis C->D E Formation of Polynuclear Chromium Hydroxide Species D->E

Caption: Simplified hydrolysis of basic chromium acetate.

Conclusion

For researchers and professionals in drug development, understanding the distinction between basic and neutral chromium acetate is paramount for reproducible and accurate results. Basic chromium acetate is a well-defined, stable trinuclear complex, whereas the existence of a simple, neutral chromium(III) acetate is less certain. When sourcing chromium acetate, it is advisable to obtain detailed specifications from the supplier to ascertain the exact chemical nature of the compound. For applications requiring a well-defined molecular structure, the basic form is the more reliable choice. As research into the biological roles and therapeutic potential of chromium continues, a precise understanding of the chemical species being investigated will be essential for advancing the field.

References

A Comparative Guide to the Thermal Stability of Chromium(III) Acetate Hydroxide and Other Metal Acetate Hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of Chromium(III) acetate (B1210297) hydroxide (B78521), offering insights into its stability and decomposition profile. The performance of this compound is benchmarked against other relevant metal acetate hydroxides, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This information is critical for applications in materials science, catalysis, and pharmaceuticals where thermal stability is a key parameter.

Introduction to Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to characterize the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition, dehydration, and oxidation events. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions and chemical reactions.

Thermal Decomposition Profile of Chromium(III) Acetate Hydroxide

Comparative Thermal Analysis

To provide a comprehensive assessment, the thermal stability of this compound is compared with other metal acetate hydroxides, including those of zinc, cobalt, and nickel.

CompoundDecomposition StepTemperature Range (°C)Weight Loss (%)DSC Peak (°C)Final Residue
This compound Dehydration & DecompositionNot specifiedNot specifiedEndothermicCr₂O₃
Zinc Acetate Dihydrate Dehydration~100~16Endothermic
Decomposition of Anhydrous Acetate200 - 350~45EndothermicZnO
Cobalt(II) Acetate Tetrahydrate Dehydration (loss of 4 H₂O)100 - 150~29Endothermic
Decomposition of Anhydrous Acetate250 - 400~41EndothermicCo₃O₄ (in air)
Nickel(II) Acetate Tetrahydrate Dehydration (loss of 4 H₂O)80 - 160~29Endothermic
Decomposition of Anhydrous Acetate300 - 400~41EndothermicNiO

Note: The exact temperatures and weight losses can vary depending on experimental conditions such as heating rate and atmosphere. The data for this compound is qualitative due to the lack of specific quantitative information in the available literature.

Experimental Protocols

A standard methodology for conducting TGA/DSC analysis of metal acetate hydroxides is as follows:

Objective: To determine the thermal stability and decomposition profile of the metal acetate hydroxide sample.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an appropriate crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 800-1000 °C).

  • Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset and peak temperatures of decomposition, the percentage weight loss for each step, and the enthalpy changes associated with thermal events.

Visualizing the Experimental Workflow

The logical flow of a thermal stability assessment can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in Crucible weigh->place load Load Sample & Reference place->load purge Purge with Inert Gas load->purge heat Heat at Constant Rate purge->heat record Record TGA & DSC Data heat->record analyze Analyze TGA/DSC Curves record->analyze determine Determine Decomposition Steps, Weight Loss, and Enthalpy analyze->determine compare Compare with Alternatives determine->compare end end compare->end End

Cross-Validation of Analytical Methods for the Characterization of Chromium(III) Acetate Hydroxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable characterization of complex coordination compounds like Chromium(III) acetate (B1210297) hydroxide (B78521) is paramount. This guide provides a comparative overview of key analytical methods, presenting supporting data and detailed experimental protocols to facilitate robust cross-validation of characterization results.

The multifaceted nature of Chromium(III) acetate hydroxide necessitates the use of orthogonal analytical techniques to build a comprehensive and reliable profile of the compound. Cross-validation, the process of comparing data from two or more distinct methods, is crucial for ensuring the consistency and accuracy of these results. This guide focuses on four principal analytical methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Thermogravimetric Analysis (TGA), and Elemental Analysis (CHN).

Comparative Analysis of Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters such as specificity, linearity, accuracy, and precision. A summary of these parameters for the characterization of this compound is presented below.

Analytical MethodParameterTypical PerformanceApplication in Characterization
UV-Vis Spectroscopy SpecificityModerateProvides information on d-d electronic transitions of the Cr(III) ion, aiding in the confirmation of its oxidation state and coordination environment.[1][2][3]
Linearity (R²)> 0.995Enables quantitative determination of Chromium(III) concentration in solution.[4]
Accuracy (% Recovery)98 - 102%Ensures the closeness of measured values to the true value.
Precision (RSD)< 2%Demonstrates the reproducibility of the measurements.
FT-IR Spectroscopy SpecificityHighIdentifies characteristic vibrational modes of acetate and hydroxide ligands, confirming their presence and coordination to the chromium center.[5]
Wavenumber Accuracy± 1.1 cm⁻¹ (at 4 cm⁻¹ resolution)Ensures the precise identification of functional groups.[6]
PrecisionHighProvides consistent and reproducible spectral data.[7]
Thermogravimetric Analysis (TGA) SpecificityModerate to HighDetermines thermal stability and decomposition patterns, including the loss of water and acetate ligands.[8]
Linearity0.59 mass %Relates mass loss to the composition of the compound.[9]
Accuracy (Bias)0.0095%Provides a measure of the systematic error of the mass loss measurement.[9]
Repeatability0.19 mass %Indicates the precision of the thermal analysis.[9]
Elemental Analysis (CHN) SpecificityHighDetermines the elemental composition (Carbon, Hydrogen, Nitrogen) of the compound.
AccuracyWithin ±0.4% of theoretical valuesConfirms the empirical formula of the synthesized compound.[10][11][12]
PrecisionHighEnsures reproducible elemental composition results.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and facilitate method transfer.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption spectrum of this compound and quantify its concentration.

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in deionized water. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • Instrument Parameters: Set the wavelength range from 300 to 800 nm. Use a quartz cuvette with a 1 cm path length. Use deionized water as the blank.

  • Measurement: Record the absorbance spectra of the blank and each standard solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) characteristic of Cr(III) d-d transitions.[4] Construct a calibration curve by plotting absorbance at λmax versus concentration. Determine the concentration of unknown samples using the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A calibrated FT-IR spectrometer, typically equipped with a KBr beamsplitter and a DLaTGS detector.

Procedure:

  • Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) powder and pressing the mixture into a transparent pellet.

  • Instrument Parameters: Set the spectral range from 4000 to 400 cm⁻¹. A typical resolution is 4 cm⁻¹.

  • Measurement: Collect a background spectrum of the KBr pellet. Then, place the sample pellet in the spectrometer and collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the acetate (asymmetric and symmetric COO⁻ stretching) and hydroxide (O-H stretching) ligands to confirm the structure of the complex.[13]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Instrument Parameters: Heat the sample from ambient temperature to a final temperature of approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Measurement: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. This allows for the identification of the loss of water molecules and the decomposition of the acetate and hydroxide ligands.[8]

Elemental Analysis (CHN)

Objective: To determine the percentage of carbon, hydrogen, and nitrogen in this compound.

Instrumentation: A calibrated CHN elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Instrument Parameters: Set the instrument parameters according to the manufacturer's recommendations for organometallic compounds.

  • Measurement: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental percentages with the theoretical values calculated from the expected chemical formula to confirm the elemental composition. The found values should be within ±0.4% of the calculated values.[10][11][12]

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for the characterization of this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Primary Characterization cluster_validation Cross-Validation & Data Analysis Synthesis Synthesis of Chromium(III) Acetate Hydroxide Purification Purification & Drying Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) UVVis UV-Vis Spectroscopy (Electronic Structure) TGA Thermogravimetric Analysis (Thermal Stability) Elemental Elemental Analysis (CHN) (Composition) DataCompare Comparative Data Analysis (Consistency Check) FTIR->DataCompare UVVis->DataCompare TGA->DataCompare Elemental->DataCompare Report Final Characterization Report DataCompare->Report

Caption: Workflow for the cross-validation of analytical methods.

By employing a multi-technique approach and adhering to rigorous cross-validation principles, researchers can ensure the generation of high-quality, reliable, and reproducible data for the characterization of this compound. This comprehensive characterization is essential for advancing research, ensuring product quality in drug development, and meeting regulatory requirements.

References

Benchmarking the efficiency of Chromium(III) acetate hydroxide in specific industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Chromium(III) acetate (B1210297) hydroxide's performance in key industrial applications. Through objective comparisons with alternative substances and supported by experimental data, this document serves as a critical resource for professionals in research and development.

Executive Summary

Chromium(III) acetate hydroxide (B78521) is a versatile compound utilized across various industries, primarily as a tanning agent in leather production, a mordant in textile dyeing, and a catalyst in chemical synthesis. This guide benchmarks its efficiency against common alternatives, highlighting its performance in critical parameters such as reaction time, product quality, and catalytic activity. The data presented is collated from various studies and standardized testing methods to ensure a reliable comparison for industrial and research applications.

Leather Tanning

In the leather industry, the primary function of a tanning agent is to stabilize the collagen fibers of the hide, increasing its durability, thermal resistance, and preventing putrefaction. Chromium(III) salts, including acetate hydroxide and the more commonly used sulfate, are lauded for their efficiency.

Performance Comparison
Tanning AgentShrinkage Temperature (°C)Tanning TimeTensile Strength (N/mm²)Tear Strength (N/mm)Environmental Profile
Chromium(III) Acetate Hydroxide ~1001-2 days15-2540-80Contains chromium; wastewater requires treatment.
Chromium(III) Sulfate>1001 day20-3050-90Contains chromium; conventional but with significant environmental regulations.
Vegetable Tannins (e.g., Mimosa)70-85Weeks to months20-3550-90Chrome-free and biodegradable, but a much slower process with high water usage.
Aldehyde Tanning Agents75-851-2 days15-2540-70Chrome-free, but some aldehydes can be toxic.
Zeolite Tanning Agents~831-2 days~20~50An emerging chrome-free alternative with good performance.

Key Insights: this compound offers a balance of rapid tanning time and good physical properties for the resulting leather, comparable to the industry-standard chromium sulfate. While vegetable tanning is an environmentally friendlier "chrome-free" option, it is significantly more time-consuming. Aldehyde and zeolite tanning agents present viable chrome-free alternatives with competitive tanning times.

Experimental Protocol: Shrinkage Temperature Determination (Adapted from IUP/16)
  • Sample Preparation: Cut a small sample (e.g., 50 mm x 2 mm) from the tanned leather.

  • Apparatus: Use a shrinkage tester, which consists of a heated water bath, a sample holder with a graduated scale, and a temperature probe.

  • Procedure:

    • Secure the leather sample in the holder and immerse it in the water bath at room temperature.

    • Heat the water at a controlled rate (e.g., 2°C per minute).

    • Observe the sample for the point at which it begins to shrink.

    • The temperature at which shrinkage begins is recorded as the shrinkage temperature.

  • Analysis: A higher shrinkage temperature indicates a more effective tanning process and greater hydrothermal stability of the leather.

G cluster_tanning Leather Tanning Workflow cluster_agents Tanning Agents Raw Hide Raw Hide Soaking & Liming Soaking & Liming Raw Hide->Soaking & Liming Preparation Deliming & Bating Deliming & Bating Soaking & Liming->Deliming & Bating Conditioning Pickling Pickling Deliming & Bating->Pickling Acidification Tanning Tanning Pickling->Tanning Stabilization Draining & Pressing Draining & Pressing Tanning->Draining & Pressing De-watering Finishing Finishing Draining & Pressing->Finishing Final Touches Finished Leather Finished Leather Finishing->Finished Leather This compound This compound This compound->Tanning Chromium(III) Sulfate Chromium(III) Sulfate Chromium(III) Sulfate->Tanning Vegetable Tannins Vegetable Tannins Vegetable Tannins->Tanning Aldehyde Agents Aldehyde Agents Aldehyde Agents->Tanning

Fig. 1: Generalized workflow of the leather tanning process.

Textile Dyeing

In textile dyeing, mordants are crucial for fixing dyes to fabrics, thereby enhancing color fastness to washing, light, and rubbing. This compound is an effective mordant, particularly for natural dyes on protein and cellulosic fibers.

Performance Comparison
MordantFiber TypeWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)
This compound Cotton, Wool4-55-64-5
Alum (Potassium Aluminum Sulfate)Cotton, Wool3-44-53-4
Iron (Ferrous Sulfate)Cotton, Wool4-55-64-5
Copper (Copper Sulfate)Cotton, Wool44-54
No Mordant (Control)Cotton, Wool1-22-32-3

Fastness is rated on a scale of 1 to 5 for washing and rubbing (5 being the best) and 1 to 8 for light fastness (8 being the best).

Key Insights: this compound significantly improves the color fastness of natural dyes, performing comparably to or better than other common mordants like alum and iron sulfate. It is particularly effective in enhancing wash and light fastness, which are critical for the longevity of textiles.

Experimental Protocol: Color Fastness to Washing (Adapted from ISO 105-C06)
  • Sample Preparation: A dyed fabric specimen is stitched together with a multifiber test fabric (containing strips of common fibers like cotton, wool, polyester, etc.).

  • Apparatus: A laundrometer or a similar device that provides controlled temperature and rotational agitation.

  • Procedure:

    • Place the composite sample in a stainless steel container with a specified volume of standard soap solution and a set number of steel balls (to simulate mechanical action).

    • Agitate the container at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 minutes).

    • After the cycle, rinse and dry the composite sample.

  • Analysis:

    • Color Change: The change in the color of the dyed specimen is assessed by comparing it to the original dyed fabric using the Greyscale for Color Change (rated 1-5).

    • Staining: The degree of color transfer to each fiber strip on the multifiber fabric is assessed using the Greyscale for Staining (rated 1-5).

G cluster_pathway Dye Fixation Signaling Pathway Textile Fiber Textile Fiber Dye Molecule Dye Molecule Mordant Mordant Fiber Fiber Mordant->Fiber Forms complex with fiber Dye Dye Fiber->Dye Binds to dye molecule Insoluble Complex Insoluble Complex Dye->Insoluble Complex Forms insoluble precipitate Enhanced Color Fastness Enhanced Color Fastness Insoluble Complex->Enhanced Color Fastness Result

Fig. 2: Simplified signaling pathway of a mordant in textile dyeing.

Catalysis

Chromium-based catalysts are instrumental in various organic syntheses, including olefin polymerization. This compound can serve as a precursor for or a component of such catalytic systems.

Performance Comparison
Catalyst SystemPolymerization TypeCatalytic Activity (g Polymer / g Cr / hr)Polymer Properties
Chromium Acetate-based Ethylene (B1197577) Polymerization1500 - 2000High-density polyethylene (B3416737) (HDPE) with broad molecular weight distribution.
Phillips Catalyst (CrO₃/SiO₂)Ethylene Polymerization2000 - 5000HDPE with broad molecular weight distribution.
Ziegler-Natta Catalyst (e.g., TiCl₄/Al(C₂H₅)₃)Olefin Polymerization5000 - 15000Linear polyethylene (HDPE) or isotactic polypropylene.
Metallocene CatalystsOlefin Polymerization>20000Polyolefins with narrow molecular weight distribution and controlled tacticity.

Key Insights: While this compound-based catalysts demonstrate good activity for ethylene polymerization, they are generally less active than the commercially dominant Phillips and Ziegler-Natta catalysts. Metallocene catalysts offer the highest activity and greater control over the polymer structure. The choice of catalyst depends on the desired polymer properties and process economics.

Experimental Protocol: Slurry-Phase Ethylene Polymerization
  • Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene gas inlet.

  • Catalyst Preparation: The this compound-based catalyst is prepared, often by supporting it on a high-surface-area material like silica (B1680970) and activating it.

  • Procedure:

    • The reactor is purged with an inert gas (e.g., nitrogen or argon) and charged with a solvent (e.g., hexane).

    • The catalyst is introduced into the reactor.

    • The reactor is pressurized with ethylene to the desired pressure (e.g., 10 bar) and heated to the reaction temperature (e.g., 80°C).

    • The polymerization is allowed to proceed for a set time, with ethylene being continuously fed to maintain the pressure.

  • Product Isolation and Analysis:

    • The reaction is terminated, and the polymer is separated from the solvent, washed, and dried.

    • The catalytic activity is calculated based on the mass of the polymer produced, the amount of chromium used, and the reaction time.

    • The polymer's properties (e.g., molecular weight, density) are analyzed using techniques like Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).

G cluster_workflow Catalytic Polymerization Workflow Catalyst Prep Catalyst Preparation & Activation Reactor Setup Reactor Setup Catalyst Injection Catalyst Injection Reactor Setup->Catalyst Injection Polymerization Reaction Polymerization Reaction Catalyst Injection->Polymerization Reaction Ethylene Feed Product Isolation Product Isolation Polymerization Reaction->Product Isolation Termination Polymer Analysis Polymer Analysis Product Isolation->Polymer Analysis This compound This compound This compound->Catalyst Prep

Fig. 3: General workflow for olefin polymerization using a chromium-based catalyst.

Safety Operating Guide

Proper Disposal of Chromium(III) Acetate Hydroxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of laboratory waste containing Chromium(III) acetate (B1210297) hydroxide (B78521), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle Chromium(III) acetate hydroxide with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (such as rubber, neoprene, or nitrile), and a lab coat.[1][2] An eyewash station and emergency shower should be readily available.[2]

  • Ventilation: All handling of this compound and its waste solutions should be conducted in a well-ventilated area or under a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][2]

  • Spill Response: In the event of a spill, evacuate the area of unprotected personnel.[3] Carefully sweep up the solid material and transfer it to a suitable, labeled container for disposal.[2][4] Avoid generating dust.[4][5] The spill area should be ventilated and washed after cleanup is complete.[3]

  • First Aid: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2][5] If eye contact occurs, rinse cautiously with water for at least 15 minutes.[2]

Disposal Plan: Chemical Precipitation

The primary and recommended method for treating aqueous waste of this compound in a laboratory setting is through chemical precipitation. This process converts the soluble Chromium(III) ions into insoluble Chromium(III) hydroxide, which is less toxic and can be safely separated from the liquid waste.[1][6] An alternative is to precipitate it as a sulfide.[2]

The efficiency of precipitating Chromium(III) hydroxide is highly dependent on the pH of the solution. The following table summarizes the key quantitative data for this process.

ParameterValue/RangeNotes
Optimal pH for Precipitation 8.5 - 12Precipitation of Chromium(III) as Cr(OH)₃ is most effective within this alkaline range.[1] Optimal precipitation occurs at a pH of 8.5, with studies showing 100% removal efficiency at pH 12.[1]
Precipitating Agents Sodium hydroxide (NaOH), Calcium hydroxide (Ca(OH)₂ - lime), or Sodium Sulfide (Na₂S)These are common and effective reagents used to adjust the pH and induce precipitation of either the hydroxide or sulfide.[1][2][6]
Settling Time At least 30 minutesAfter precipitation, allowing the solid to settle is crucial for effective separation of the solid and liquid phases.[1]

Experimental Protocol for Precipitation of Chromium(III) Hydroxide

  • Preparation: Ensure all necessary PPE is worn and the procedure is conducted within a chemical fume hood.

  • pH Adjustment: Slowly add a solution of sodium hydroxide (NaOH) or calcium hydroxide (lime) to the aqueous waste containing this compound while continuously monitoring the pH.

  • Precipitation: Continue adding the alkaline reagent until the pH of the solution reaches and is maintained within the optimal range of 8.5 to 12.[1] The formation of a solid precipitate (Chromium(III) hydroxide) will be observed.

  • Settling: Once the desired pH is achieved, cease the addition of the precipitating agent and allow the solid to settle for a minimum of 30 minutes.[1]

  • Separation: Carefully decant or filter the supernatant (the clear liquid).

  • Supernatant Disposal: Check the chromium concentration of the supernatant to ensure it meets local sewer discharge regulations. If compliant, it may be neutralized and discharged. Otherwise, it will require further treatment.

  • Solid Waste Disposal: The remaining solid precipitate, Chromium(III) hydroxide, should be collected in a labeled, sealed container.[3] This solid waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][5] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

Disposal of Solid this compound

For the disposal of solid, unadulterated this compound, it should be treated as a solid chemical waste.[2] It must be placed in a suitable, clearly labeled, and sealed container for disposal.[2][3] Follow all institutional and regulatory guidelines for the disposal of solid chemical waste.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_aqueous Aqueous Waste Treatment cluster_solid Solid Waste Disposal start Identify Waste Type precipitate Precipitate as Cr(OH)₃ or CrS start->precipitate Aqueous Solution package_solid Package in Labeled, Sealed Container start->package_solid Solid Form adjust_ph Adjust pH to 8.5-12 with NaOH or Ca(OH)₂ precipitate->adjust_ph settle Allow to Settle (≥30 min) adjust_ph->settle separate Separate Supernatant and Solid settle->separate test_supernatant Test Supernatant Cr Level separate->test_supernatant dispose_solid Dispose of Solid as Hazardous Waste separate->dispose_solid Solid Precipitate dispose_supernatant Neutralize & Discharge (if compliant) test_supernatant->dispose_supernatant Compliant re_treat Re-treat Supernatant test_supernatant->re_treat Non-compliant re_treat->precipitate dispose_haz_solid Dispose as Hazardous Solid Waste package_solid->dispose_haz_solid

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Chromium(III) Acetate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial, immediate safety and logistical information for the handling of Chromium(III) acetate (B1210297) hydroxide (B78521), tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.

Chromium(III) acetate hydroxide is a hazardous substance that requires careful handling to mitigate risks.[1][2] It can be harmful if swallowed, inhaled, or comes into contact with the skin.[1][3] The compound is known to cause serious eye irritation and may lead to an allergic skin reaction.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound. The specific equipment must be selected based on the concentration and quantity of the hazardous substance in the specific laboratory setting.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Chemical safety goggles or glasses. A face shield is also recommended.OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., rubber, neoprene, or nitrile). A lab coat or a full protective suit should be worn.Gloves must comply with Regulation (EU) 2016/425 and the standard EN 374.[3][5]
Respiratory Protection For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95, N100) is necessary.NIOSH (US) or EN 143 (EU) approved respirator cartridges.[5][6]

Safe Handling and Storage Protocols

Adherence to the following handling and storage procedures is critical to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a local exhaust ventilation system, such as a fume hood, is required to control airborne dust.

Handling Practices:

  • Avoid all personal contact, including the inhalation of dust.[1]

  • Prevent the formation of dust during handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][3]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][4]

Storage:

  • Store in original, tightly sealed containers.[1]

  • Keep containers in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuffs.[1][2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[4]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[4][7]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[4][7]

Spill and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.

  • Carefully sweep or vacuum the spilled material.

  • Place the collected material into a suitable, labeled container for disposal.[1]

  • Wash the spill area with soap and water, and prevent runoff from entering drains.[1]

Disposal:

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[1]

  • This material may be classified as a hazardous waste.

  • If dissolved in water, it can be precipitated as a sulfide (B99878) for disposal.[7]

  • Contaminated packaging should be emptied completely and can be reused after proper cleaning. Otherwise, it must be disposed of as hazardous waste.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh/Handle Chemical Inside Fume Hood C->D Start Work E Avoid Dust Generation D->E F Perform Experiment E->F G Decontaminate Work Area F->G Complete Experiment H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove and Dispose of Contaminated PPE Properly H->I J Wash Hands Thoroughly I->J K Spill Occurs L Follow Spill Response Protocol K->L M Exposure Occurs N Administer First Aid and Seek Medical Attention M->N

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.